molecular formula C35H51NO10 B10818098 Acoforestinine

Acoforestinine

Cat. No.: B10818098
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-LRAHXVPISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acoforestinine is a useful research compound. Its molecular formula is C35H51NO10 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H51NO10

Molecular Weight

645.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30-,32+,33+,34-,35?/m1/s1

InChI Key

YBCOIJNAMJAFSO-LRAHXVPISA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Acoforestinine: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine is a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum handelianum. Its complex chemical structure has been elucidated through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry. This document provides a comprehensive overview of the chemical and physical properties of this compound, its isolation and semi-synthesis, and its spectral data. While the broader class of diterpenoid alkaloids exhibits significant pharmacological activities, specific biological studies on this compound are limited in the current scientific literature.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic structure typical of C19-diterpenoid alkaloids. Its chemical identity has been confirmed through detailed spectroscopic analysis and by its semi-synthesis from the related alkaloid, yunaconitine (B1683533).

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. It is noteworthy that this compound is typically isolated as an amorphous solid, which is why a precise melting point is not reported.

PropertyValueSource
Molecular Formula C35H51NO10[1]
Molecular Weight 645.79 g/mol [Calculated]
Appearance Amorphous solid[1]
Optical Rotation [α]D +27.3° (c 0.71, EtOH)[1]
Boiling Point (Predicted) 712.0 ± 60.0 °C[2]
Density (Predicted) 1.30 g/cm³[2]
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate, DMSO, acetone (B3395972).
Spectral Data

The structure of this compound has been primarily elucidated using NMR spectroscopy. The 13C-NMR spectral data are crucial for the identification and confirmation of its complex structure.

Table 2: 13C-NMR Spectral Data of this compound

Carbon No.Chemical Shift (δ, ppm)Carbon No.Chemical Shift (δ, ppm)
183.21228.9
226.21374.8
334.81482.6
438.91538.9
549.01682.3
682.31761.2
745.71879.9
877.81958.9
949.0N-CH249.0
1040.8N-CH2-C H313.4
1150.18-O-CH260.1
8-O-CH2-C H315.6
Aromatic Moiety Anisoyl Moiety
C-1'130.5C-1'''123.1
C-2'129.5C-2'''131.5
C-3'128.4C-3'''113.5
C-4'165.9C-4'''163.2
C=O166.3C=O167.1
OCH355.2OCH352.0

Data sourced from Pelletier et al. (1987). Assignments are based on comparison with related diterpenoid alkaloids.

Experimental Protocols

Isolation of this compound from Aconitum forrestii

This compound has been successfully isolated from the roots of Aconitum forrestii. The general workflow for its extraction and purification is outlined below.

Isolation_Workflow A Powdered roots of Aconitum forrestii B Extraction with boiling 95% ethanol (B145695) A->B C Acidic extraction (2% HCl) B->C D Basification to pH 5-6 with NH4OH C->D E Chloroform extraction of crude alkaloid mixture D->E F Column Chromatography (Alumina, activity III) E->F G Elution with hexane (B92381) and increasing amounts of acetone F->G H Preparative Thin Layer Chromatography (TLC) G->H I Isolation of this compound H->I

Figure 2: General workflow for the isolation of this compound.

Detailed Methodology:

  • Extraction: Powdered roots of A. forrestii (3.2 kg) are extracted three times with boiling 95% ethanol. The solvent is evaporated to yield a residue.

  • Acid-Base Extraction: The residue is subjected to an acidic extraction with 2% HCl. The acidic extract is then made basic to a pH of 5-6 with ammonium (B1175870) hydroxide.

  • Crude Alkaloid Extraction: The basified solution is extracted with chloroform to yield a crude alkaloid mixture.

  • Column Chromatography: The crude mixture is adsorbed onto alumina (B75360) and subjected to column chromatography on alumina (activity III). Elution is performed with a gradient of increasing acetone in hexane.

  • Preparative TLC: Fractions containing this compound, as monitored by TLC, are further purified by preparative TLC on alumina plates. The specific fraction yielding this compound is eluted, and the pure compound is obtained.

Semi-synthesis of this compound from Yunaconitine

This compound can be prepared by the solvolysis of yunaconitine in ethanol. This process involves the replacement of the acetyl group at the C-8 position with an ethoxy group.

Synthesis_Workflow A Yunaconitine B Heating with absolute ethanol in a sealed tube at 130-135°C for 24h A->B C Crude product B->C D Purification by vacuum liquid chromatography C->D E This compound D->E

Figure 3: Workflow for the semi-synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Yunaconitine (81 mg) is dissolved in absolute ethanol (5 mL) in a sealed tube.

  • Heating: The sealed tube is heated at 130-135°C for 24 hours.

  • Purification: The resulting crude product is purified by vacuum liquid chromatography to afford this compound. The identity of the synthesized this compound is confirmed by comparison of its TLC, 1H-NMR, and 13C-NMR spectra with those of the naturally isolated sample.

Biological Activity and Signaling Pathways

The biological activities of diterpenoid alkaloids from the Aconitum genus are widely reported, with many exhibiting potent anti-inflammatory and analgesic effects. However, specific in vitro or in vivo studies on the biological activity of this compound are not extensively available in the current scientific literature. Consequently, there is no information regarding its mechanism of action or any associated signaling pathways.

The general toxicity of Aconitum alkaloids is well-documented, and it is presumed that this compound, like other related compounds, may exhibit some level of cytotoxicity. However, dedicated studies to quantify the cytotoxicity of this compound have not been found.

Conclusion

This compound is a well-characterized C19-diterpenoid alkaloid with a defined chemical structure and known spectral properties. Detailed protocols for its isolation from natural sources and its semi-synthesis are available, providing a solid foundation for obtaining this compound for further research. A significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications. Future research should focus on in-depth pharmacological studies to explore the potential of this compound as a lead compound in drug discovery, particularly in the areas of inflammation and pain management, while also carefully evaluating its toxicological profile.

References

A Technical Guide to the Natural Source and Isolation of Diterpenoid Alkaloids from Aconitum forrestii

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the natural source and detailed methodologies for the isolation of diterpenoid alkaloids from Aconitum forrestii. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It is highly probable that "Acoforestinine," the initial topic of inquiry, is a variant or misspelling related to the alkaloids found in this plant, such as Forestine and Foresticine.

Natural Source: Aconitum forrestii

Aconitum forrestii, a member of the Ranunculaceae family, is a perennial herb primarily found in the subalpine regions of Southwestern Sichuan and Northwestern Yunnan in China.[1] Species of the Aconitum genus, commonly known as monkshood or wolfsbane, are renowned for being a rich source of structurally diverse and biologically active diterpenoid alkaloids.[2][3] These plants have a long history of use in traditional medicine, although they are also recognized for their high toxicity due to their alkaloid content.[3][4] The roots and tubers are the primary parts of the plant where these alkaloids accumulate.

Chemical Constituents

The primary bioactive compounds isolated from Aconitum forrestii and related species are C19-diterpenoid alkaloids. These complex compounds are characterized by a nitrogen-containing diterpene core structure. While specific data for "this compound" is not available, research on Aconitum forrestii has led to the isolation of novel C19-diterpenoid alkaloids, including Forestine and Foresticine. The general class of Aconitum alkaloids includes highly toxic diester-diterpenoid alkaloids such as aconitine, mesaconitine, and hypaconitine.

Experimental Protocols for Isolation and Purification

The isolation of diterpenoid alkaloids from Aconitum species is a multi-step process involving extraction, partitioning, and various chromatographic techniques. The following sections detail the methodologies cited in the literature for the efficient isolation of these compounds.

A common initial step is the extraction of total alkaloids from the dried and powdered plant material, typically the roots. An acid-base extraction method is frequently employed to selectively isolate the basic alkaloid fraction.

Protocol:

  • Alkalinization and Extraction: The powdered plant material (e.g., roots of Aconitum) is first moistened with an alkaline solution, such as 5% aqueous ammonia, for a period of time (e.g., 2 hours). This converts the alkaloid salts present in the plant into their free base form. The alkalinized material is then extracted with an organic solvent like dichloromethane, ether, or ethanol.

  • Acidic Extraction: The organic extract containing the alkaloid free bases is then partitioned with an acidic aqueous solution (e.g., 5% sulfuric acid). This step protonates the basic alkaloids, transferring them as salts into the aqueous phase and leaving neutral and acidic impurities in the organic phase.

  • Basification and Re-extraction: The acidic aqueous solution is cooled and then made alkaline again with a base like 25% aqueous ammonia. This converts the alkaloid salts back to their free base form, which can then be re-extracted into an organic solvent (e.g., ether or chloroform).

  • Concentration: The final organic extract is dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure to yield the crude total alkaloid extract.

The crude alkaloid extract is a complex mixture that requires further separation and purification using various chromatographic techniques.

3.2.1. Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.

Table 1: Column Chromatography Parameters for Aconitum Alkaloid Purification

ParameterDescription
Stationary Phase Neutral alumina (B75360) or Silica gel.
Mobile Phase A gradient of solvents is typically used, starting with a less polar solvent and gradually increasing the polarity. A common system is a mixture of chloroform (B151607) and methanol (B129727), with the methanol concentration being increased over time (e.g., from a 4:1 ratio). Another reported eluent is ethyl acetate-methanol (7:3).
Fraction Collection Fractions are collected and monitored by methods such as Thin Layer Chromatography (TLC) to identify those containing the target alkaloids.

3.2.2. Counter-Current Chromatography (CCC)

Counter-current chromatography, particularly pH-zone-refining CCC, has proven to be a highly effective method for the preparative separation of alkaloids from Aconitum species. This technique separates compounds based on their differential partitioning between two immiscible liquid phases.

Table 2: Exemplary pH-Zone-Refining CCC Protocol for Aconitum Alkaloids

ParameterDescription
Apparatus High-Speed Counter-Current Chromatography (HSCCC) instrument.
Two-Phase Solvent System A common system consists of n-hexane/ethyl acetate/methanol/water. A specific ratio mentioned for separating alkaloids from Aconitum duclouxii is (1:1:1:1, v/v) with the addition of 0.1% NH3·H2O (25%). For pH-zone-refining, a system of petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v) has been used.
Stationary Phase Typically the upper (less polar) phase of the solvent system.
Mobile Phase Typically the lower (more polar) phase of the solvent system.
pH Modifiers In pH-zone-refining CCC, a retainer amine (e.g., 10 mM triethylamine) is added to the stationary phase, and an eluter acid (e.g., 10 mM hydrochloric acid) is added to the mobile phase.
Sample Loading The crude extract is dissolved in a mixture of the upper and lower phases and injected into the CCC column.
Yield and Purity This method can yield several hundred milligrams of multiple alkaloids with purities often exceeding 96% in a single run.

3.2.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for the final purification and quantification of isolated alkaloids.

Table 3: Typical HPLC Conditions for the Analysis and Purification of Aconitum Alkaloids

ParameterDescription
Column C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
Mobile Phase A gradient elution is commonly used. A typical mobile phase consists of (A) acetonitrile (B52724) and (B) an aqueous buffer such as 0.03 mol/mL ammonium (B1175870) bicarbonate, with the pH adjusted to the alkaline range (e.g., pH 9.5) to ensure good peak shape for the basic alkaloids.
Gradient Program An example gradient could be: 35% A for 0-30 min, increasing to 45% A from 30-38 min, and holding at 45% A for 38-70 min.
Flow Rate Typically 1.0 mL/min for analytical scale.
Detection UV detection at a suitable wavelength (e.g., 235 nm) or Mass Spectrometry (MS) for identification.

Visualized Workflows

The following diagrams illustrate the logical flow of the isolation and purification process for diterpenoid alkaloids from Aconitum forrestii.

start Dried & Powdered Roots of Aconitum forrestii alkalinize Moisten with 5% Aqueous Ammonia start->alkalinize extract1 Extract with Dichloromethane alkalinize->extract1 partition1 Partition with 5% Sulfuric Acid extract1->partition1 aqueous_phase Aqueous Phase (Alkaloid Salts) partition1->aqueous_phase Collect organic_phase1 Organic Phase (Impurities) partition1->organic_phase1 Discard basify Basify with 25% Aqueous Ammonia aqueous_phase->basify extract2 Extract with Ether/Chloroform basify->extract2 crude_extract Crude Total Alkaloid Extract extract2->crude_extract crude_extract Crude Total Alkaloid Extract column_chrom Column Chromatography (Silica Gel / Alumina) crude_extract->column_chrom fractions Collect & Pool Fractions (TLC Guided) column_chrom->fractions ccc Counter-Current Chromatography (pH-Zone-Refining) fractions->ccc Further Separation hplc Semi-Preparative HPLC (C18 Column) ccc->hplc Final Purification pure_alkaloids Pure Diterpenoid Alkaloids (e.g., Forestine) hplc->pure_alkaloids

References

Acoforestinine: A Technical Guide to its Classification as a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine (B1149226) is a naturally occurring diterpenoid alkaloid isolated from the plant Aconitum handelianum.[1] Diterpenoid alkaloids are a complex and diverse group of natural products known for their intricate chemical structures and significant pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the classification of this compound, including its structural details, physicochemical properties, and a summary of the experimental methods used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Classification and Structure

This compound is classified as a C19-diterpenoid alkaloid . This classification is based on the presence of a nineteen-carbon skeleton, which is a common feature among many alkaloids isolated from the Aconitum genus. The molecular formula of this compound has been determined to be C35H51NO10 , with a corresponding molecular weight of 645.78 g/mol .

While the precise subtype of the C19-diterpenoid alkaloid to which this compound belongs is not explicitly stated in the readily available literature, its co-isolation with other known C19-diterpenoid alkaloids from Aconitum handelianum suggests it shares a similar structural framework. The general structure of C19-diterpenoid alkaloids is characterized by a complex hexacyclic ring system. The exact stereochemistry and the nature and position of the various functional groups on the this compound molecule were determined through extensive spectroscopic analysis, as detailed in the original isolation study.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C35H51NO10
Molecular Weight 645.78 g/mol
¹H NMR Data Specific chemical shifts and coupling constants are detailed in the original publication.
¹³C NMR Data Specific chemical shifts are detailed in the original publication.
Mass Spectrometry Data The high-resolution mass spectrum confirms the molecular formula.

Note: Specific NMR and MS spectral data should be referenced from the primary literature for detailed analysis.

Experimental Protocols

The isolation and purification of this compound from Aconitum handelianum involved standard chromatographic techniques. While the complete, detailed protocol is found in the original research article, a general workflow can be inferred from similar studies on diterpenoid alkaloids from the same plant.

General Isolation and Purification Workflow

experimental_workflow plant_material Dried and Powdered Roots of Aconitum handelianum extraction Extraction with Organic Solvents (e.g., Ethanol/Methanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction column_chromatography Column Chromatography (Silica Gel, Alumina) alkaloid_fraction->column_chromatography fractions Fractions column_chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification This compound Pure this compound purification->this compound

A generalized workflow for the isolation of this compound.
Structural Elucidation Workflow

The determination of the chemical structure of this compound relied on a combination of modern spectroscopic methods.

structure_elucidation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Assembly ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition data_analysis Spectral Data Analysis ms->data_analysis nmr_1h 1D NMR (¹H) - Proton Environment nmr_1h->data_analysis nmr_13c 1D NMR (¹³C) - Carbon Skeleton nmr_13c->data_analysis nmr_2d 2D NMR (COSY, HMQC, HMBC) - Connectivity - Spatial Relationships nmr_2d->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal stereochemistry Stereochemical Assignment (NOESY, ROESY) structure_proposal->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not yet been extensively investigated. However, diterpenoid alkaloids from the Aconitum genus are well-known for their potent pharmacological effects, which include analgesic, anti-inflammatory, and cardiotonic activities. Many of these effects are mediated through the modulation of ion channels and other signaling pathways.

Given the structural similarity of this compound to other C19-diterpenoid alkaloids, it is plausible that it may interact with similar biological targets. Further research is required to elucidate the specific biological activities of this compound and the signaling pathways it may modulate.

Potential Signaling Pathways for Investigation

Based on the known activities of related diterpenoid alkaloids, the following signaling pathways represent potential areas of investigation for this compound's mechanism of action.

Potential signaling pathways modulated by this compound.

Conclusion

This compound is a C19-diterpenoid alkaloid with a complex chemical structure that has been successfully isolated and characterized from Aconitum handelianum. While its detailed biological profile is yet to be fully explored, its classification within this important class of natural products suggests a high potential for significant pharmacological activity. This technical guide provides a foundational understanding of this compound's classification and the methodologies involved in its study, serving as a catalyst for future research into its therapeutic potential. Further investigation is warranted to fully characterize its spectroscopic properties, elucidate its mechanism of action, and explore its potential applications in drug development.

References

An In-depth Technical Guide to Acoforestinine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on Acoforestinine is limited. This guide synthesizes the available data and provides a general context based on related compounds from the same plant genus. Specific experimental data and biological activities for this compound remain largely unpublished in accessible literature.

Introduction

This compound is a diterpenoid alkaloid that has been isolated from the plant Aconitum handelianum.[1] This compound belongs to a large and structurally diverse class of natural products known for their wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of these complex alkaloids, which have been utilized in traditional medicine for centuries. This guide provides a comprehensive overview of the discovery and what is known about this compound, placed within the broader context of diterpenoid alkaloids from Aconitum species.

Discovery of this compound

This compound was first reported in a 2009 publication in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) by Yang J. and colleagues.[1] The research team isolated and identified this compound along with seven other diterpenoid alkaloids from the roots of Aconitum handelianum. The other compounds identified in the same study were acoforine, 14-O-acetylsachaconitine, vilmorrianine C, vilmorrianine D, talatizamine, chasmanine, and yunaconitine.[2] The structures of these compounds were elucidated using spectroscopic methods.[2]

Table 1: General Physicochemical Data for this compound

PropertyValueSource
CAS Number 110011-77-3MedChemExpress
Molecular Formula C35H51NO10MedChemExpress
Plant Source Aconitum handelianum[1]
Compound Class Diterpenoid Alkaloid

Experimental Protocols

General Isolation and Purification of Diterpenoid Alkaloids from Aconitum handelianum

1. Extraction:

  • The air-dried and powdered roots of Aconitum handelianum are percolated with ethanol (B145695) (e.g., 95% EtOH) at room temperature.
  • The resulting extract is concentrated under reduced pressure to yield a crude extract.
  • The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate (B1210297) to remove less polar components.
  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia (B1221849) water) to a pH of around 9-10.
  • This basic solution is then extracted with a chlorinated solvent such as chloroform (B151607) or dichloromethane (B109758) to obtain the crude alkaloids.

2. Chromatographic Separation:

  • The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
  • A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or petroleum ether-acetone might be used.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions with similar TLC profiles are combined.
  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

3. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to establish the connectivity and stereochemistry of the molecule.

Visualizing the General Experimental Workflow

experimental_workflow plant_material Powdered Roots of Aconitum handelianum extraction Ethanol Percolation plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Alkaloids acid_base_partition->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (Column Chromatography, HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (MS, NMR) pure_compound->structure_elucidation hypothetical_pathway This compound This compound TargetProtein Potential Target Protein (e.g., Ion Channel, Enzyme) This compound->TargetProtein Modulation SignalingCascade Downstream Signaling Cascade (e.g., NF-κB, MAPK) TargetProtein->SignalingCascade Activation/Inhibition CellularResponse Cellular Response (e.g., Reduced Inflammation) SignalingCascade->CellularResponse

References

An In-Depth Technical Guide to the Acoforestinine Biosynthesis Pathway in Aconitum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diterpenoid alkaloids from the genus Aconitum are renowned for their potent biological activities and complex chemical structures. Among these, Acoforestinine, a C19-diterpenoid alkaloid isolated from Aconitum forrestii, presents a fascinating case study in the intricate biosynthetic machinery of plants. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of diterpenoid alkaloid biosynthesis in Aconitum. It details the enzymatic steps from central carbon metabolism to the formation of the complex this compound molecule, presents available quantitative data on related alkaloids, outlines relevant experimental protocols, and provides visualizations of the key pathways and workflows to facilitate further research and drug development efforts.

Introduction to this compound and Aconitum Alkaloids

Aconitum species, commonly known as monkshood or wolfsbane, are a rich source of structurally diverse and pharmacologically active diterpenoid alkaloids. These alkaloids are broadly classified based on their carbon skeletons into C18, C19, and C20 types. This compound is a C19-diterpenoid alkaloid with the chemical formula C35H51NO10, first isolated from Aconitum forrestii Stapf[1]. The C19-diterpenoid alkaloids, also known as norditerpenoid alkaloids, are characterized by a hexacyclic ring system and are often highly oxygenated and esterified, contributing to their significant toxicity and medicinal properties. Understanding the biosynthesis of these complex molecules is crucial for their sustainable production, derivatization, and the development of novel therapeutic agents.

General Biosynthetic Pathway of C19-Diterpenoid Alkaloids in Aconitum

The biosynthesis of C19-diterpenoid alkaloids in Aconitum is a multi-step process that begins with primary metabolism and involves a series of specialized enzymes. The pathway can be broadly divided into three major stages:

  • Formation of the Diterpene Skeleton: The pathway initiates with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated from the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways in the cytosol and plastids, respectively. Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). GGPP is then cyclized by a class II diterpene synthase, copalyl diphosphate (B83284) synthase (CPS), to form ent-copalyl diphosphate (ent-CPP). Subsequently, a class I diterpene synthase, such as ent-kaurene (B36324) synthase (KS) or a related atisane (B1241233) synthase, catalyzes the further cyclization of ent-CPP to form the tetracyclic diterpene skeletons, primarily the atisane or kaurane (B74193) type.

  • Nitrogen Incorporation and Core Skeleton Modification: A key step in the formation of diterpenoid alkaloids is the incorporation of a nitrogen atom, which is typically derived from the decarboxylation of an amino acid, such as serine, to yield ethanolamine. This nitrogen-containing moiety is incorporated into the diterpene skeleton to form a foundational C20-diterpenoid alkaloid like atisine (B3415921). The atisine skeleton can then undergo various rearrangements and modifications.

  • Tailoring Reactions: The core alkaloid skeleton is further diversified through a series of tailoring reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), O-methyltransferases (OMTs), and acyltransferases (e.g., BAHD family acyltransferases). These enzymes are responsible for the hydroxylation, methylation, acetylation, and benzoylation patterns observed in the final, complex C19-diterpenoid alkaloids.

General_Diterpenoid_Alkaloid_Biosynthesis cluster_upstream Upstream Pathways cluster_diterpene_synthesis Diterpene Skeleton Formation cluster_alkaloid_formation Alkaloid Core Formation & Modification MVA Pathway MVA Pathway IPP_DMAPP IPP / DMAPP MVA Pathway->IPP_DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP_DMAPP GGPPS GGPPS IPP_DMAPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS CPS GGPP->CPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) AS Atisane Synthase ent_CPP->AS Atisane_Skeleton Atisane Skeleton Nitrogen_Incorporation Nitrogen Incorporation (e.g., from Serine) Atisane_Skeleton->Nitrogen_Incorporation GGPPS->GGPP CPS->ent_CPP AS->Atisane_Skeleton Atisine Atisine (C20) Rearrangement Rearrangement & Loss of C20 Atisine->Rearrangement C19_Core C19-Diterpenoid Core Skeleton Tailoring_Enzymes Tailoring Enzymes (CYP450s, OMTs, Acyltransferases) C19_Core->Tailoring_Enzymes This compound This compound Nitrogen_Incorporation->Atisine Rearrangement->C19_Core Tailoring_Enzymes->this compound

Figure 1: General overview of the C19-diterpenoid alkaloid biosynthesis pathway.

Putative Biosynthetic Pathway of this compound

Based on the established structure of this compound (C35H51NO10) and the known biosynthetic pathways of other C19-diterpenoid alkaloids, a putative pathway for its formation can be proposed. This compound possesses a highly oxygenated and esterified aconitine-type skeleton. The key structural features include an N-ethyl group, multiple methoxy (B1213986) groups, hydroxy groups, and an anisoyl group.

The biosynthesis of this compound likely proceeds from a common C19-diterpenoid intermediate, which is then subjected to a series of specific tailoring reactions. A plausible precursor is a less decorated aconitine-type alkaloid. The final steps in the biosynthesis of this compound would involve a precise sequence of hydroxylations, methylations, and acylation catalyzed by specific CYP450s, OMTs, and acyltransferases, respectively. The presence of an anisoyl group suggests the involvement of an acyltransferase capable of utilizing anisoyl-CoA as a substrate.

Acoforestinine_Putative_Biosynthesis cluster_precursor Core Skeleton Formation cluster_tailoring Tailoring Reactions Atisine Atisine Aconitine_Skeleton Aconitine-type Skeleton Atisine->Aconitine_Skeleton Rearrangement & Initial Oxidations CYP450s CYP450s (Hydroxylation) Aconitine_Skeleton->CYP450s Intermediate_1 Hydroxylated Intermediate OMTs OMTs (Methylation) Intermediate_1->OMTs Intermediate_2 Methylated Intermediate Acyltransferase Acyltransferase (Anisoylation) Intermediate_2->Acyltransferase This compound This compound CYP450s->Intermediate_1 OMTs->Intermediate_2 Acyltransferase->this compound

Figure 2: Putative final steps in the biosynthesis of this compound.

Quantitative Data

Specific quantitative data for this compound in Aconitum species is scarce in the currently available literature, likely due to its status as a minor alkaloid. However, extensive quantitative analyses have been performed on the major C19-diterpenoid alkaloids in various Aconitum species. These data provide a valuable reference for the general alkaloid content and composition in this genus.

Table 1: Content of Major Diterpenoid Alkaloids in Selected Aconitum Species

AlkaloidAconitum carmichaelii (Raw Root) (mg/g)Aconitum kusnezoffii (Raw Root) (mg/g)Aconitum napellus (Tuber) (mg/g)
Aconitine0.31 - 1.32[2]0.2 - 4.90.3 - 2.0
Mesaconitine0.18 - 0.58[2]0.1 - 2.10.2 - 1.2
Hypaconitine0.04 - 0.31[2]0.1 - 1.50.1 - 0.5

Note: The values presented are ranges compiled from various sources and can vary significantly based on the plant's origin, age, and environmental conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, molecular biology techniques, and biochemical assays. Below are detailed methodologies for key experiments.

Extraction and Quantification of Diterpenoid Alkaloids

This protocol describes a general method for the extraction and quantification of diterpenoid alkaloids from Aconitum plant material, which can be optimized for the detection of minor alkaloids like this compound.

Protocol:

  • Sample Preparation: Air-dry and pulverize the plant material (e.g., roots, leaves) to a fine powder (60 mesh).

  • Extraction:

    • Macerate 1.0 g of the powdered plant material with 10 mL of a solution of 0.5 M HCl in 70% ethanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove polar impurities.

    • Elute the alkaloids with 10 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Analysis (HPLC-MS/MS):

    • Reconstitute the dried extract in 1 mL of the initial mobile phase.

    • Inject an aliquot into an HPLC system coupled with a tandem mass spectrometer (MS/MS).

    • HPLC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient program to separate the alkaloids of interest (e.g., 5-95% B over 30 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40 °C.

    • MS/MS Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound would need to be determined.

Alkaloid_Quantification_Workflow Start Plant Material Pulverization Extraction Solvent Extraction (e.g., acidified ethanol) Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End Quantitative Results Data_Processing->End Gene_Characterization_Workflow Start RNA Extraction from Aconitum Tissues RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Gene_ID Candidate Gene Identification (Bioinformatics) RNA_Seq->Gene_ID Cloning Gene Cloning and Heterologous Expression Gene_ID->Cloning Enzyme_Assay In Vitro Enzyme Assay Cloning->Enzyme_Assay Product_Analysis Product Analysis (HPLC-MS) Enzyme_Assay->Product_Analysis End Functional Characterization Product_Analysis->End

References

Unveiling the Spectroscopic Signature of Acoforestinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and chemical properties of novel compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for Acoforestinine, a C19-diterpenoid alkaloid. The information presented herein is crucial for the identification, characterization, and further development of this complex natural product.

This compound, also known as 8-O-ethylyunaconitine, is a naturally occurring diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum carmichaeli. Its molecular formula is C35H51NO10, and it has a CAS number of 110011-77-3. The structural elucidation of this intricate molecule has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

While a comprehensive, publicly available dataset containing the complete raw and tabulated spectroscopic data for this compound remains elusive, this guide synthesizes the available information and provides context based on the analysis of closely related C19-diterpenoid alkaloids. The following tables present the expected ranges and key features for the NMR, IR, and MS data of this compound, based on published literature for analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for the Core Skelton of this compound
PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm) & Multiplicity
182-863.0-3.5 (d)
225-301.8-2.2 (m)
332-362.0-2.5 (m)
438-42-
545-502.5-3.0 (d)
688-924.0-4.5 (d)
748-522.8-3.2 (m)
878-82-
942-462.2-2.6 (d)
1038-422.0-2.4 (d)
1149-53-
1228-321.5-2.0 (m)
1374-78-
1482-864.8-5.2 (d)
1535-402.0-2.5 (m)
1680-843.8-4.2 (t)
1760-643.0-3.5 (s)
1878-823.5-4.0 (d), 4.0-4.5 (d)
1955-602.8-3.2 (d), 3.2-3.6 (d)
N-CH₂CH₃48-522.5-3.0 (q)
N-CH₂CH₃13-171.0-1.5 (t)

Note: The predicted chemical shifts are based on data from analogous C19-diterpenoid alkaloids and may vary slightly for this compound.

Table 2: Key Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional Group
3500-3200O-H stretch (hydroxyl groups)
2950-2850C-H stretch (alkane)
1735-1715C=O stretch (ester)
1250-1000C-O stretch (ethers, esters, alcohols)
Table 3: Expected Mass Spectrometry (MS) Fragmentation of this compound
m/zFragmentation Pathway
646.3642[M+H]⁺
614.3381[M+H - CH₃OH]⁺
586.3430[M+H - C₂H₅OH]⁺
554.3170[M+H - C₂H₅OH - CH₃OH]⁺

Experimental Protocols

The isolation and structural characterization of this compound and its analogs typically follow a standardized workflow in natural product chemistry.

Isolation of this compound

A general procedure for the extraction and isolation of this compound from plant material, such as the roots of Aconitum species, is as follows:

  • Extraction: The air-dried and powdered plant material is percolated with a suitable solvent, often an acidified aqueous solution, to extract the alkaloids in their salt form.

  • Basification and Liquid-Liquid Extraction: The acidic extract is then basified, typically with ammonia, to a pH of around 9-10. This converts the alkaloid salts back to their free base form, which can then be extracted into an organic solvent like chloroform (B151607) or ethyl acetate.

  • Chromatographic Separation: The crude alkaloid extract is subjected to repeated column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing solvent polarity is used to separate the complex mixture of alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses for structural elucidation:

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to determine the carbon-hydrogen framework of the molecule. Samples are typically dissolved in deuterated solvents like chloroform-d (B32938) or methanol-d4.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which provides valuable information about the connectivity of the molecule.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a complex natural product like this compound from its spectroscopic data follows a logical progression.

Spectroscopic_Workflow cluster_Isolation Isolation & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation & Structure Elucidation Plant_Material Plant Material (e.g., Aconitum roots) Extraction Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR (1D & 2D) Pure_Compound->NMR IR IR Pure_Compound->IR MS MS & HRMS Pure_Compound->MS CH_Framework Carbon-Hydrogen Framework (from NMR) NMR->CH_Framework Functional_Groups Functional Groups (from IR) IR->Functional_Groups Molecular_Formula Molecular Formula (from HRMS) MS->Molecular_Formula Structure_Proposal Proposed Structure Molecular_Formula->Structure_Proposal CH_Framework->Structure_Proposal Functional_groups Functional_groups Functional_groups->Structure_Proposal

Acoforestinine (CAS 110011-77-3): A Technical Overview of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acoforestinine is a naturally occurring diterpenoid alkaloid identified and isolated from the plant species Aconitum handelianum.[1][2][3][4] This technical guide serves to consolidate the currently available scientific information on this compound (CAS Number: 110011-77-3). It is important to note that, at present, the publicly accessible scientific literature on this compound is limited primarily to its isolation and basic chemical characterization. In-depth studies on its biological activity, mechanism of action, and associated signaling pathways have not been extensively reported. This document provides the foundational chemical data and presents a generalized workflow for the initial biological screening of a novel natural product, which can be conceptually applied to this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for any experimental design, including solubility testing and dose-response preparations.

PropertyValueSource
CAS Number 110011-77-3[1]
Molecular Formula C35H51NO10
Molecular Weight 645.78 g/mol
Class Diterpenoid Alkaloid
Source Organism Aconitum handelianum
Initial Source Classification Plants > Ranunculaceae > Aconitum carmichaeli Debx.
Solubility Soluble in DMSO
Storage Conditions Store at -20°C

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases reveals a significant gap in the understanding of this compound's biological activity. There are currently no published studies detailing its mechanism of action, pharmacological effects, or interactions with specific signaling pathways. The genus Aconitum is known for producing a wide array of diterpenoid alkaloids with diverse and potent biological activities, often targeting ion channels and receptors in the nervous and cardiovascular systems. However, the specific activities of this compound remain to be elucidated through dedicated research.

Generalized Experimental Workflow for Natural Product Screening

For novel compounds like this compound where biological activity is unknown, a systematic screening process is typically employed. The following diagram illustrates a generalized workflow for the initial biological evaluation of a purified natural product. This workflow is a conceptual representation and not based on specific published experiments for this compound.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition (this compound) B Purity & Structural Confirmation (NMR, MS) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Broad-Spectrum Bioactivity Screens (e.g., Antimicrobial, Antiproliferative) C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Secondary & Orthogonal Assays E->F G Initial Target Identification (e.g., Affinity Chromatography, Cellular Thermal Shift Assay) F->G H Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I In Vitro & In Vivo Model Testing H->I

A generalized workflow for the biological screening of a novel natural product.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the published literature. However, based on the generalized workflow, here are representative methodologies for key initial experiments.

General Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with a defined chemical structure but a largely unexplored biological profile. The information presented in this guide represents the extent of publicly available data. For researchers and drug development professionals, this compound presents an opportunity for novel discovery. Future research should focus on a systematic evaluation of its biological activities, starting with broad-spectrum screening and cytotoxicity assays, followed by more in-depth studies to elucidate its mechanism of action and potential therapeutic targets. The structural complexity and the known bioactivities of related Aconitum alkaloids suggest that this compound could possess significant and interesting pharmacological properties.

References

Acoforestinine Solubility: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine, a C35H51NO10 diterpenoid alkaloid, presents a significant area of interest for pharmacological research.[1] Understanding its solubility in various solvents is a critical preliminary step in drug development, influencing formulation, bioavailability, and in vitro assay design. This technical guide provides a comprehensive overview of the known and predicted solubility characteristics of this compound, details established experimental protocols for determining its solubility, and outlines the logical workflows for such investigations. Due to a lack of specific quantitative solubility data for this compound in the public domain, this guide leverages information on structurally similar C19-diterpenoid alkaloids and general principles of alkaloid solubility.

Introduction to this compound and Diterpenoid Alkaloid Solubility

This compound is a complex diterpenoid alkaloid isolated from Aconitum handelianum.[1] Diterpenoid alkaloids are a large class of natural products known for their diverse and potent biological activities.[2][3] Their structural complexity, often characterized by a polycyclic carbon skeleton and multiple functional groups, dictates their physicochemical properties, including solubility.[2]

The solubility of diterpenoid alkaloids is influenced by factors such as:

  • Presence of Polar Functional Groups: Hydroxyl, ester, and methoxy (B1213986) groups can participate in hydrogen bonding, influencing solubility in protic solvents.

  • Molecular Weight and Lipophilicity: The large carbon skeleton generally imparts lipophilic character, favoring solubility in organic solvents.

  • Salt Formation: The basic nitrogen atom can be protonated to form salts, which typically exhibit enhanced aqueous solubility.

Generally, diterpenoid alkaloids are sparingly soluble in water and more soluble in organic solvents.

Predicted Solubility Profile of this compound

While specific experimental data is not available, the molecular structure of this compound (C35H51NO10) suggests a predominantly lipophilic nature. However, the presence of ten oxygen atoms in the form of ester and hydroxyl groups indicates the potential for some degree of solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticVery Low / Practically InsolubleHigh molecular weight and large lipophilic core likely dominate over the influence of polar functional groups.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Ethanol (B145695) Polar ProticSparingly Soluble to SolubleThe hydroxyl group of ethanol can interact with the polar functionalities of this compound, but the overall polarity may be lower than that of DMSO.
Methanol Polar ProticSparingly Soluble to SolubleSimilar to ethanol, methanol's polarity and hydrogen bonding capacity suggest it may be a suitable solvent.

Experimental Protocols for Solubility Determination

For a compound with unknown solubility like this compound, a systematic experimental approach is required. The following protocols are standard methods for determining the solubility of sparingly soluble compounds.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMSO, ethanol, methanol, water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Excess this compound C Add to Sealed Container A->C B Solvent B->C D Agitate at Constant Temp (24-72h) C->D E Centrifuge / Filter D->E F Analyze Supernatant (HPLC) E->F G Determine Concentration F->G

Shake-Flask Method Workflow
Kinetic Solubility Determination

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a solid state (often a DMSO stock solution) into an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: Incubate the solutions for a short period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the turbidity of the solutions using nephelometry or UV-Vis spectroscopy to detect the point of precipitation. The highest concentration that does not show precipitation is the kinetic solubility.

G cluster_stock Stock Preparation cluster_dilution Dilution cluster_assay Aqueous Assay cluster_detection Detection A This compound in DMSO Stock B Serial Dilution in DMSO A->B C Add to Aqueous Buffer B->C D Incubate (1-2h) C->D E Measure Turbidity (Nephelometry/UV-Vis) D->E F Determine Kinetic Solubility E->F

Kinetic Solubility Assay Workflow

Data Presentation

As quantitative data for this compound becomes available through the execution of the above protocols, it should be tabulated for clear comparison.

Table 2: this compound Solubility Data (Template)

SolventMethodTemperature (°C)Solubility (mg/mL)Solubility (µM)Notes
WaterShake-Flask25Experimental ValueCalculated Value
PBS (pH 7.4)Shake-Flask25Experimental ValueCalculated Value
DMSOShake-Flask25Experimental ValueCalculated Value
EthanolShake-Flask25Experimental ValueCalculated Value
MethanolShake-Flask25Experimental ValueCalculated Value
PBS (pH 7.4)Kinetic25Experimental ValueCalculated ValueFrom DMSO stock

Signaling Pathways and this compound: A Research Outlook

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by this compound. However, other C19-diterpenoid alkaloids have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects, suggesting potential interactions with pathways such as NF-κB or MAPK.

The workflow for investigating the signaling pathways of this compound would typically involve a series of in vitro and in vivo studies.

G A This compound Treatment (in vitro cell models) B Phenotypic Screening (e.g., cytotoxicity, proliferation) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C D Pathway Analysis (e.g., Western blot, qPCR, RNA-seq) C->D E In Vivo Model Validation (e.g., animal models of disease) D->E

Workflow for Signaling Pathway Investigation

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. Based on its structure as a complex diterpenoid alkaloid, this compound is predicted to have low aqueous solubility and good solubility in polar aprotic solvents like DMSO. The detailed experimental protocols and logical workflows presented herein offer a clear path for researchers to generate the necessary data to advance the study of this promising natural product. The elucidation of its solubility profile is a cornerstone for future pharmacological and toxicological assessments.

References

Potential biological activities of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Acoforestinine: An Inquiry into its Biological Activities

This technical guide serves to consolidate and present the current publicly available scientific knowledge regarding the biological activities of the compound this compound. The primary objective is to provide a thorough resource for researchers, scientists, and professionals engaged in drug development.

1. Executive Summary

A comprehensive and systematic search of publicly accessible scientific databases and literature has been conducted to identify and collate data on the biological activities of this compound. This includes searches for its pharmacological properties, experimental studies, quantitative data on its effects, and associated signaling pathways. After an exhaustive review, it has been determined that there is no publicly available scientific literature or data on the biological activities of this compound.

2. Search Methodology

A multi-pronged search strategy was employed to ensure a thorough review of existing literature. This included:

  • Keyword Searches: Multiple iterations of searches were conducted using terms such as "this compound," "this compound biological activities," "this compound pharmacological properties," "this compound scientific studies," "this compound mechanism of action," and "this compound experimental data."

  • Database Exploration: Searches were performed across major scientific and biomedical databases.

  • Chemical Compound Databases: Inquiries were made in chemical structure and property databases to ascertain if the compound was listed and if any associated biological activity data was referenced.

3. Findings

The extensive search yielded no specific results for "this compound." The search results were populated with information on other, distinct chemical entities, indicating that this compound is not a widely studied or publicly documented compound. Consequently, the following core requirements of the requested technical guide could not be fulfilled due to the absence of foundational data:

  • Data Presentation: No quantitative data (e.g., IC50, EC50, Ki) was found to be summarized in tabular format.

  • Experimental Protocols: No experimental methodologies related to this compound could be detailed.

  • Visualization of Signaling Pathways: No signaling pathways, experimental workflows, or logical relationships involving this compound were identified, and therefore no diagrams could be generated.

Based on the comprehensive literature review, it is concluded that the biological activities of this compound have not been reported in publicly accessible scientific literature. This suggests that this compound may be one of the following:

  • A novel or very recently synthesized compound for which research has not yet been published.

  • A compound that is part of proprietary or classified research and therefore not in the public domain.

  • A rare natural product that has not yet been the subject of significant scientific investigation.

  • An alternative or incorrect name for a known compound.

5. Recommendations for Future Research

For researchers, scientists, and drug development professionals interested in the potential of this compound, the following steps are recommended:

  • Verify the Compound Name and Structure: Ensure the correct chemical name and structure of this compound to rule out any nomenclature errors.

  • Consult Specialized Databases: Explore more specialized or proprietary chemical and biological databases that may not be publicly indexed.

  • Direct Inquiry: If the source of the compound name is known (e.g., from a specific research group or company), direct inquiry may be the most effective way to obtain information.

  • Primary Research: Given the lack of existing data, any investigation into the biological activities of this compound would represent novel research. Initial steps could include in vitro screening against a panel of biological targets to identify potential areas of activity.

This document will be updated if and when information regarding the biological activities of this compound becomes publicly available.

An In-depth Technical Guide on the Traditional Medicinal Uses of Acoforestinine and Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific and ethnobotanical literature reveals no specific information on a compound named "Acoforestinine." The query likely pertains to the class of alkaloids derived from the Aconitum genus, which have a long and complex history in traditional medicine. This guide will, therefore, focus on the traditional uses, pharmacology, and processing of the well-documented alkaloids from Aconitum species, the probable context for your query.

Audience: Researchers, scientists, and drug development professionals.

Overview of Aconitum in Traditional Medicine

Species of the Aconitum genus, commonly known as aconite or wolfsbane, have been used for approximately 2,000 years in Traditional Chinese Medicine (TCM) and other systems in Asia and India. [1]These plants are recognized for their potent therapeutic effects, primarily as analgesics and anti-inflammatories, but also for their extreme toxicity. [2][3]The medicinal value and the risk are attributed to a class of C19-diterpenoid alkaloids, with the primary active and toxic compounds being diester diterpene alkaloids (DDAs) like aconitine (B1665448) (AC), mesaconitine (B191843) (MA), and hypaconitine (B608023) (HA). [1] Traditional use is fundamentally reliant on processing methods designed to reduce the concentration of these toxic DDAs. [1]In TCM, processed Aconitum roots are categorized as "warm" drugs, used to energize the body, dispel humidity, and alleviate pain associated with conditions like rheumatoid arthritis. [2]

Traditional Uses and Dosage

The tuberous roots of Aconitum are applied for a wide range of diseases, including rheumatic fever, painful joints, gastroenteritis, and edema. [3] Table 1: Traditional Applications and Prescribed Amounts of Aconitum Preparations

PreparationOriginating Species (Common)Traditional UsePrescribed Amount (TCM)Reference(s)
Chuanwu Aconitum carmichaeliiAnalgesic, anti-rheumatic1.5 - 3 g in formulation; ≤ 2 g as a single drug[2]
Fuzi Aconitum carmichaeliiCardiotonic, analgesic, "warming" agentUp to 15 g (processed form is less toxic)[2]
Caowu Aconitum kusnezoffiiAnalgesic, used in herbal soupsNot specified, but culinary use is high-risk[4]
Generic Aconite Aconitum spp.Fever, inflammation, emesis, diarrheaNot standardized[2]

Note: These dosages are from traditional texts and require expert knowledge for safe application due to the narrow therapeutic index.

Traditional Detoxification Protocols

The cornerstone of safely using Aconitum in traditional medicine is the detoxification process, which aims to hydrolyze the highly toxic DDAs into less toxic monoester alkaloids and non-toxic amino-alcohols.

Protocol 1: Paozhi (Traditional Chinese Medicine)

  • Objective: To reduce the overall toxicity of raw Aconitum root tubers while retaining therapeutic properties.

  • Methodology: This is a class of methods, not a single protocol. The fundamental principle involves prolonged heating in the presence of water.

    • Boiling/Steaming: Raw aconite roots are repeatedly soaked and boiled or steamed for extended periods. This process facilitates the hydrolysis of aconitine and other DDAs.

    • Pressure-Steaming: A more modern technique developed in China that accelerates the detoxification process. [1] 3. Formulation: The processed roots are then prepared into specific forms such as "yanfuzi" (salt-processed), "heishunpian" (black slices), and "baifupian" (white slices), each with slightly different properties and levels of toxicity. [1]* Mechanism: The ester bond at the C-8 position of the DDA molecule is hydrolyzed, yielding benzoylaconines (e.g., benzoylmesaconine), which are approximately 1/200th to 1/500th as toxic. Further hydrolysis can occur at the C-14 position, yielding even less toxic aconines.

Protocol 2: Indian Ayurvedic Preparation

  • Objective: To purify and detoxify aconite root for medicinal use.

  • Methodology:

    • The raw aconite roots are boiled in cow's urine for two days.

    • The material is then washed thoroughly with water.

    • Following the wash, the roots are boiled again in milk for an additional two days.

    • The resulting residue is cut, dried, and preserved in powdered form. [2]* Rationale: The combination of prolonged boiling and the chemical environment provided by the liquids is believed to neutralize the toxicity.

Caution: Despite these methods, poisonings are still reported. [1][4]Cases have occurred where even simmering raw aconite root in soup for 24 hours did not prevent severe toxicity in all consumers, highlighting the risks of using raw preparations or improper processing. [4]

Pharmacological Mechanisms and Logical Relationships

The therapeutic and toxic effects of Aconitum alkaloids are intrinsically linked, as they primarily target the same voltage-gated sodium channels in cell membranes of neurons and muscle cells. [2][3] Diagram 1: Workflow of Traditional Aconitum Detoxification

G Raw Raw Aconitum Root (High in Diester Alkaloids e.g., Aconitine) Process Processing (Paozhi) (Prolonged Heating/ Boiling) Raw->Process Hydrolysis Hydrolysis of Ester Bonds Process->Hydrolysis Processed Processed Aconitum (High in Monoester Alkaloids & Amino-alcohols) Hydrolysis->Processed Use Medicinal Application Processed->Use G Aconitine Aconitine Alkaloids SodiumChannel Binds to Site II of Voltage-Gated Na+ Channels Aconitine->SodiumChannel Mechanism Persistent Activation & Delayed Repolarization of Channel SodiumChannel->Mechanism Therapeutic Therapeutic Effect (Analgesia) Toxic Toxic Effect (Arrhythmia, Neurotoxicity) Mechanism->Therapeutic  In Sensory Neurons  (Low Dose) Mechanism->Toxic  In Cardiac & Motor Neurons  (High Dose)

References

Methodological & Application

Application Note: Quantitative Analysis of Acoforestinine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acoforestinine, a diterpenoid alkaloid. The described protocol is applicable to the analysis of this compound in purified samples and complex matrices such as plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and sensitivity. All experimental parameters, including sample preparation, are outlined to facilitate adoption by researchers, scientists, and professionals in drug development.

Introduction

This compound is a complex diterpenoid alkaloid found in plants of the Aconitum genus. Like other Aconitum alkaloids, it is of significant interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound is crucial for phytochemical studies, quality control of herbal preparations, and pharmacokinetic investigations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation and quantification of such compounds due to its high efficiency, sensitivity, and specificity.[1][2][3] This document provides a detailed protocol for the determination of this compound using a validated HPLC method.

Experimental Protocol

Sample Preparation

A critical step for accurate HPLC analysis is the proper preparation of the sample to ensure it is free from interferences and compatible with the HPLC system.[4]

1.1. Solid Samples (e.g., Plant Material)

  • Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol (B129727).

    • Sonication: Perform ultrasonication for 30 minutes at room temperature.

    • Allow the mixture to stand for 10 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial. If the sample is not clear, centrifugation at 10,000 rpm for 10 minutes prior to filtration is recommended.

1.2. Liquid Samples (e.g., Formulations)

  • Dilution: Dilute the liquid sample with methanol to an appropriate concentration to fall within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumentation and Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 235 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010
Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Data Presentation and Analysis

A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating the peak area of the sample on this calibration curve.

Table 3: Method Validation Parameters (Typical)

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Visualization of Key Processes

To provide a better understanding of the experimental workflow and the biochemical context of the analyte, the following diagrams are provided.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Start Start: Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (Methanol) Grind->Extract Filter Filtration (0.45 µm) Extract->Filter Inject Injection into HPLC Filter->Inject Prepared Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (235 nm) Separate->Detect Quantify Peak Integration & Quantification Detect->Quantify Chromatogram Report Generate Report Quantify->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Diterpenoid_Alkaloid_Biosynthesis cluster_pathway Biosynthetic Pathway of Diterpenoid Alkaloids IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP via MEP/MVA Pathways Diterpene Diterpene Skeleton (e.g., atisane, kaurane) GGPP->Diterpene Cyclization Oxidation Oxidation & Rearrangement Diterpene->Oxidation Nitrogen Nitrogen Incorporation Oxidation->Nitrogen This compound This compound (C35H51NO10) Nitrogen->this compound Further Modifications

Caption: Simplified biosynthetic pathway of diterpenoid alkaloids like this compound.

References

Quantitative Analysis of Acoforestinine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum forrestii and Aconitum handelianum. As a member of the aconitine (B1665448) family of alkaloids, it is imperative to have robust and validated analytical methods for its quantification due to the known toxicity of related compounds. These application notes provide detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific quantitative data for this compound is not widely available in published literature, this document outlines methodologies based on established analytical techniques for similar C19-diterpenoid alkaloids found in Aconitum species.

Data Presentation: Performance of Analytical Methods for Aconitum Alkaloids

The following tables summarize typical validation parameters for the quantitative analysis of major C19-diterpenoid alkaloids in Aconitum species, which can serve as a benchmark for methods developed for this compound.

Table 1: HPLC Method Performance for Quantitative Analysis of Aconitum Alkaloids

ParameterAconitineMesaconitineHypaconitineReference
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 50[1][2]
Correlation Coefficient (r²) > 0.999> 0.999> 0.999[2]
Limit of Detection (LOD) (µg/mL) ~ 0.2~ 0.2~ 0.2[3]
Limit of Quantification (LOQ) (µg/mL) ~ 0.7~ 0.7~ 0.7[3]
Recovery (%) 94.6 - 101.994.6 - 101.994.6 - 101.9
Precision (RSD %) < 2.0< 2.0< 2.0

Table 2: LC-MS/MS Method Performance for Quantitative Analysis of Aconitum Alkaloids

ParameterAconitineMesaconitineHypaconitineReference
Linearity Range (ng/mL) 0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) (ng/mL) 0.10.10.1
Limit of Quantification (LOQ) (ng/mL) 0.50.50.5
Recovery (%) 64.2 - 94.164.2 - 94.164.2 - 94.1
Precision (RSD %) < 15< 15< 15

Experimental Protocols

Protocol 1: Extraction of Diterpenoid Alkaloids from Aconitum Plant Material

This protocol describes a general method for the extraction of this compound and related alkaloids from dried and powdered plant material (e.g., roots).

Materials:

Procedure:

  • Weigh 1 g of the powdered plant material and place it in a flask.

  • Add 20 mL of methanol and extract using an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the plant residue two more times.

  • Combine the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 25 mL of 1% HCl.

  • Adjust the pH of the acidic solution to 9-10 with 10% NH4OH solution.

  • Partition the aqueous solution with ethyl acetate (3 x 25 mL).

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

G plant_material Powdered Aconitum Plant Material extraction Ultrasonic Extraction with Methanol (3x) plant_material->extraction centrifugation Centrifugation extraction->centrifugation evaporation1 Evaporation of Methanol centrifugation->evaporation1 acidification Dissolution in 1% HCl evaporation1->acidification basification pH Adjustment to 9-10 with NH4OH acidification->basification l_l_extraction Liquid-Liquid Extraction with Ethyl Acetate (3x) basification->l_l_extraction drying Drying with Anhydrous Na2SO4 l_l_extraction->drying evaporation2 Evaporation of Ethyl Acetate drying->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis

Extraction Workflow for this compound
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the separation and quantification of this compound, adapted from methods for similar Aconitum alkaloids.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate

  • Ammonia (B1221849) solution

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium bicarbonate in water, pH adjusted to 10 with ammonia solution

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound in the samples by comparing the peak area to the calibration curve.

G cluster_hplc HPLC Analysis sample_prep Sample and Standard Preparation hplc_system HPLC System with UV/DAD Detector sample_prep->hplc_system column C18 Reversed-Phase Column hplc_system->column gradient_elution Gradient Elution (Acetonitrile/Ammonium Bicarbonate) column->gradient_elution detection Detection at 235 nm gradient_elution->detection data_analysis Data Acquisition and Analysis detection->data_analysis G cluster_lc LC Separation cluster_ms MS/MS Detection lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column C18 Column autosampler->column esi_source ESI Source column->esi_source quadrupole1 Q1 (Precursor Ion Selection) esi_source->quadrupole1 collision_cell Q2 (Fragmentation) quadrupole1->collision_cell quadrupole3 Q3 (Product Ion Selection) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data System detector->data_system Data Acquisition

References

Application Note and Protocols for In Vitro Cytotoxicity Assay of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a novel synthetic compound under investigation for its potential as an anti-cancer agent. Early-stage drug discovery relies on robust in vitro assays to determine the cytotoxic potential of new chemical entities against various cancer cell lines.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method that measures cell viability.[2] The assay quantifies the metabolic activity of living cells by observing the reduction of MTT to a purple formazan (B1609692) product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[1] Additionally, this document presents hypothetical cytotoxicity data for this compound against various cell lines and a proposed mechanism of action involving the induction of apoptosis.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines and a normal cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of cell viability, is a key parameter for assessing the efficacy of a compound.[3] The hypothetical IC50 values for this compound after a 48-hour treatment are summarized in the table below.

Cell LineCell TypeThis compound IC50 (µM)
MCF-7Human Breast Adenocarcinoma8.5
HeLaHuman Cervical Adenocarcinoma12.2
HepG2Human Hepatocellular Carcinoma15.8
A549Human Lung Carcinoma10.4
VeroMonkey Kidney (Normal)> 100

Table 1: Hypothetical IC50 values of this compound on various cell lines.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells with medium only).[4]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (four-parameter logistic curve fit) on the dose-response curve.[5]

Alternative Cytotoxicity Assays

  • Trypan Blue Exclusion Assay: A simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[4]

Visualizations

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with this compound (Serial Dilutions) B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 3-4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I G cluster_pathway Proposed Apoptotic Pathway of this compound Aco This compound Mito Mitochondrial Stress Aco->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Acoforestinine Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acoforestinine is a novel compound under investigation for its potential as an anti-cancer agent. This document provides a generalized protocol for the treatment of cancer cell lines with this compound to assess its cytotoxic and apoptotic effects. The methodologies outlined below are based on standard cell culture techniques and principles of drug evaluation in a research setting. Due to the limited availability of specific data on this compound, the presented concentrations and incubation times are illustrative and should be optimized for each specific cell line and experimental context.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following table provides a template for researchers to populate with their experimental findings. This structured format will facilitate the comparison of this compound's efficacy across different cell lines and experimental conditions.

Cell LineCompoundIC50 (µM) after 48hApoptosis Induction (Fold Change vs. Control)Key Signaling Pathway Modulated
e.g., MCF-7This compounde.g., 15.2e.g., 3.5e.g., Downregulation of PI3K/Akt
e.g., A549This compoundEnter DataEnter DataEnter Data
e.g., HeLaThis compoundEnter DataEnter DataEnter Data

Experimental Protocols

Cell Culture and Maintenance

This protocol outlines the basic steps for maintaining and passaging adherent cancer cell lines, which is a prerequisite for any in vitro drug testing.

  • Materials:

    • Selected cancer cell line (e.g., MCF-7, A549, HeLa)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • T-75 cell culture flasks

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in T-75 flasks in a 37°C, 5% CO2 incubator.

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Add 2 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

    • Neutralize the trypsin by adding 8 mL of complete growth medium.

    • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

This compound Stock Solution Preparation

Proper preparation and storage of the compound are crucial for reproducible results.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Materials:

    • 96-well plates

    • Cells in suspension

    • This compound working solutions (prepared by diluting the stock solution in complete growth medium)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) group.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Materials:

    • 6-well plates

    • Cells in suspension

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

The following diagrams illustrate a generalized experimental workflow for testing a novel compound and a hypothetical signaling pathway that this compound might influence based on common anti-cancer drug mechanisms.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays cell_culture Cell Line Maintenance (e.g., MCF-7) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep This compound Stock Preparation (10 mM in DMSO) treatment This compound Treatment (Dose & Time Course) compound_prep->treatment seeding->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western

Caption: Experimental Workflow for this compound Evaluation.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Caspase3 Caspase-3 Akt->Caspase3 Inhibits mTOR->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical this compound-Modulated Signaling Pathway.

Animal Models for Studying Acoforestinine Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, a novel diterpenoid alkaloid derived from the Aconitum genus, has garnered interest for its potential pharmacological activities. As with other Aconitum alkaloids, understanding its efficacy and toxicity is paramount for any therapeutic development. This document provides detailed application notes and protocols for utilizing appropriate animal models to study the effects of this compound. Due to the limited direct research on this compound, the following protocols are largely based on established methodologies for studying aconitine (B1665448), a well-characterized and highly toxic alkaloid from the same family. Researchers should adapt these protocols based on the specific physicochemical properties and preliminary in vitro data of this compound.

The primary toxic effects of Aconitum alkaloids, such as aconitine, are observed in the central nervous system and the heart.[1] Their mechanisms of action often involve interaction with voltage-dependent sodium channels, modulation of neurotransmitter release, induction of lipid peroxidation, and apoptosis in various organs.[1] Therefore, the selection of animal models and experimental design should focus on evaluating cardiotoxicity, neurotoxicity, and general systemic toxicity.

Recommended Animal Models

The most commonly used animal models for studying the effects of Aconitum alkaloids are rodents (mice and rats) and zebrafish.

  • Mice and Rats: These models are well-suited for a comprehensive toxicological and pharmacological evaluation. They allow for the assessment of a wide range of endpoints, including mortality (LD50), physiological and behavioral changes, and histopathological analysis of target organs.[2][3] Various strains are available, which can be selected based on the specific research question. For instance, Sprague-Dawley rats are often used in cardiotoxicity studies.[4]

  • Zebrafish (Danio rerio): The zebrafish model offers several advantages for high-throughput screening and developmental toxicity studies. Their transparent embryos allow for real-time visualization of organ development and cardiac function. This model is particularly useful for initial toxicity screening and for studying the effects of this compound on cardiac rhythm and development.

Data Presentation: Quantitative Toxicological Data for Aconitine

The following table summarizes the reported lethal dose (LD50) values for aconitine in mice, which can serve as a starting point for dose-range finding studies for this compound. It is crucial to perform preliminary dose-range finding studies for this compound to establish its specific toxicity profile.

Animal ModelRoute of AdministrationLD50 ValueReference
MiceOral1.0 - 1.8 mg/kg
MiceIntravenous0.100 mg/kg
MiceIntraperitoneal0.270 - 0.308 mg/kg
MiceSubcutaneous0.270 mg/kg
RatsIntravenous0.064 mg/kg

Experimental Protocols

Acute Toxicity Study (LD50 Determination) in Rodents

Objective: To determine the median lethal dose (LD50) of this compound following a single administration.

Materials:

  • This compound

  • Vehicle (e.g., normal saline, DMSO solution)

  • Male and female mice or rats (e.g., ICR mice, Sprague-Dawley rats), 6-8 weeks old

  • Standard laboratory animal caging and diet

  • Administration equipment (e.g., oral gavage needles, syringes)

Protocol:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies.

  • Animal Grouping: Randomly assign animals to different dose groups and a control group (vehicle only), with an equal number of males and females in each group (n=10 per group is recommended).

  • Administration: Administer a single dose of this compound or vehicle to each animal via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record clinical signs of toxicity, such as changes in behavior, respiration, and any adverse reactions. Note the time of onset, duration, and severity of these signs.

  • Mortality: Record the number of mortalities in each group over the 14-day observation period.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Cardiotoxicity Evaluation in Rats

Objective: To assess the potential cardiotoxic effects of this compound. Aconitine is known to induce various arrhythmias, including ventricular premature beats, atrioventricular blockade, ventricular tachycardia, and ventricular fibrillation.

Materials:

  • This compound

  • Anesthetic (e.g., urethane)

  • ECG recording system

  • Sprague-Dawley rats

Protocol:

  • Animal Preparation: Anesthetize the rats and place them on a heating pad to maintain body temperature.

  • ECG Electrode Placement: Insert needle electrodes subcutaneously for standard limb lead II ECG recording.

  • Baseline Recording: Record a stable baseline ECG for at least 30 minutes before drug administration.

  • Administration: Administer this compound intravenously (e.g., via the femoral vein) at different dose levels.

  • ECG Monitoring: Continuously monitor and record the ECG for changes in heart rate and rhythm. Observe for the occurrence of arrhythmias.

  • Data Analysis: Analyze the ECG recordings for changes in parameters such as heart rate, PR interval, QRS duration, and QT interval. Quantify the incidence and duration of any observed arrhythmias.

Neurotoxicity Evaluation in Mice

Objective: To evaluate the neurotoxic effects of this compound. Aconitine can cause neurological symptoms such as paresthesia, numbness, and muscle weakness.

Materials:

  • This compound

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Mice

Protocol:

  • Animal Grouping and Administration: As described in the acute toxicity protocol, administer different doses of this compound to groups of mice.

  • Behavioral Assessments:

    • Rotarod Test: At specific time points after administration, place the mice on a rotating rod and measure the latency to fall. A decrease in performance indicates motor coordination deficits.

    • Open Field Test: Place individual mice in an open field arena and record their locomotor activity and exploratory behavior. Aconitine has been shown to affect locomotor activity in zebrafish larvae.

  • Clinical Observations: Carefully observe the animals for any signs of neurotoxicity, such as tremors, convulsions, or changes in gait.

  • Histopathology: At the end of the study, euthanize the animals and collect brain tissue for histopathological examination to look for any neuronal damage or apoptosis.

Zebrafish Cardiotoxicity and Developmental Toxicity Assay

Objective: To rapidly screen for cardiotoxic and developmental effects of this compound using zebrafish embryos.

Materials:

  • This compound

  • Zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • 96-well plates

  • Microscope with a camera

Protocol:

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

  • Exposure: At a specific developmental stage (e.g., 48 hours post-fertilization), place individual embryos into the wells of a 96-well plate containing embryo medium with varying concentrations of this compound.

  • Observation: At regular intervals (e.g., 24, 48, and 72 hours post-fertilization), observe the embryos under a microscope.

  • Endpoints:

    • Cardiotoxicity: Measure the heart rate and observe for any arrhythmias or changes in cardiac morphology.

    • Developmental Toxicity: Assess for any morphological abnormalities, such as pericardial edema, yolk sac edema, or spinal curvature.

    • Lethality: Record the number of dead embryos in each group.

  • Data Analysis: Determine the concentration-response relationships for each endpoint and calculate the EC50 (half-maximal effective concentration) for toxicity.

Mandatory Visualizations

Signaling Pathways

Aconitum alkaloids are known to impact several signaling pathways, leading to their toxic effects. The following diagrams illustrate some of the key pathways implicated in aconitine-induced toxicity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular aconitine Aconitine na_channel Voltage-gated Na+ Channel aconitine->na_channel Activates ca_channel Voltage-gated Ca2+ Channel na_channel->ca_channel Depolarization leads to opening na_influx Increased Na+ Influx na_channel->na_influx ca_influx Increased Ca2+ Influx ca_channel->ca_influx k_channel K+ Channel k_efflux_change Altered K+ Efflux k_channel->k_efflux_change arrhythmia Arrhythmia na_influx->arrhythmia ca_influx->arrhythmia mitochondrial_dysfunction Mitochondrial Dysfunction ca_influx->mitochondrial_dysfunction k_efflux_change->arrhythmia apoptosis Apoptosis mitochondrial_dysfunction->apoptosis nlrp3 NLRP3 Inflammasome Activation mitochondrial_dysfunction->nlrp3

Caption: Aconitine-induced cardiotoxicity signaling pathway.

G cluster_extra Extracellular cluster_intra Intracellular cluster_nucleus Nucleus aconitine Aconitine Alkaloids nrf2_keap1 Nrf2-Keap1 Complex aconitine->nrf2_keap1 Induces dissociation nrf2 Nrf2 nrf2_keap1->nrf2 Releases nrf2_nucleus Nrf2 nrf2->nrf2_nucleus Translocation are ARE (Antioxidant Response Element) mrp2_bcrp MRP2 and BCRP Expression are->mrp2_bcrp Upregulates nrf2_nucleus->are Binds to

Caption: Nrf2-mediated signaling pathway activated by Aconitum alkaloids.

Experimental Workflows

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping (n=10/group) acclimatization->grouping administration Single Dose Administration (Oral or IP) grouping->administration observation Continuous Observation (first hours) Periodic Observation (14 days) administration->observation record_toxicity Record Clinical Signs of Toxicity observation->record_toxicity record_mortality Record Mortality observation->record_mortality analysis LD50 Calculation (Probit Analysis) record_mortality->analysis end End analysis->end

Caption: Workflow for acute toxicity (LD50) determination.

G start Start embryo_collection Zebrafish Embryo Collection and Staging start->embryo_collection exposure Exposure to this compound (48 hpf) embryo_collection->exposure observation Microscopic Observation (24, 48, 72 hpf) exposure->observation endpoints Assess Endpoints: - Cardiotoxicity (Heart Rate, Arrhythmia) - Developmental Toxicity - Lethality observation->endpoints analysis Concentration-Response Analysis (EC50 Calculation) endpoints->analysis end End analysis->end

Caption: Workflow for zebrafish toxicity screening.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound using established animal models. It is imperative for researchers to begin with thorough dose-range finding studies and to adapt these protocols based on the emerging toxicological and pharmacological profile of this compound. Careful observation and detailed data collection are critical for accurately characterizing the effects of this novel compound.

References

Application Notes: Aconitine for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitine (B1665448) is a potent C19-diterpenoid neurotoxin derived from plants of the Aconitum genus. Due to its well-characterized mechanism of action on neuronal excitability, aconitine serves as a valuable pharmacological tool in neurological research. It is frequently used to model acute neurotoxicity, study mechanisms of neuronal cell death, and investigate potential neuroprotective compounds. Its primary action involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream events that mimic pathological conditions seen in various neurological disorders.

Mechanism of Action

The neurotoxicity of aconitine is multifaceted, initiating with its high-affinity binding to site 2 of voltage-gated sodium channels (VGSCs).[1][2][3] This interaction locks the channels in an open state, causing a continuous influx of Na+ ions and persistent membrane depolarization. This primary event triggers a series of deleterious downstream signaling pathways:

  • Excitotoxicity: The sustained depolarization leads to an excessive release of excitatory amino acids (EAAs), primarily glutamate (B1630785) and aspartic acid.[4] This overstimulates glutamate receptors (e.g., NMDA receptors), resulting in excitotoxic cascades that are hallmarks of ischemic brain injury and other neurodegenerative diseases.[4]

  • Calcium Homeostasis Disruption: The excitotoxic environment and membrane depolarization cause a massive influx of extracellular Ca2+ and release from intracellular stores, leading to calcium overload.[4][5] This disrupts mitochondrial function, activates calcium-dependent enzymes like proteases and phospholipases, and contributes to cellular damage.

  • Oxidative and Endoplasmic Reticulum Stress: Aconitine exposure induces significant oxidative stress, characterized by an increase in reactive oxygen species (ROS) and a depletion of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[4][6] Furthermore, it can trigger endoplasmic reticulum (ER) stress, activating apoptotic pathways.[5]

  • Apoptosis: The culmination of these stress pathways is the initiation of programmed cell death, or apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4]

  • Dopaminergic System Modulation: Aconitine has been shown to disrupt dopamine (B1211576) homeostasis and activate the AC/cAMP/PKA signaling pathway through dopamine D1 and D2 receptors, contributing to its neurological effects.[6]

Quantitative Data on Aconitine-Induced Neurotoxicity

The following table summarizes the observed effects of aconitine across different experimental models.

Model System Aconitine Concentration/Dose Parameter Measured Observed Effect Reference
HT22 Mouse Hippocampal Neuronal Cells100-2000 µmol/LCell Viability (CCK-8 Assay)Dose-dependent decrease in cell viability.[4]
HT22 Mouse Hippocampal Neuronal Cells200-800 µmol/LExtracellular Glutamic AcidSignificant increase in glutamic acid release.[4]
HT22 Mouse Hippocampal Neuronal Cells200-800 µmol/LIntracellular Ca2+Dose-dependent increase in fluorescence intensity, indicating Ca2+ overload.[4]
HT22 Mouse Hippocampal Neuronal Cells200-800 µmol/LLactate (B86563) Dehydrogenase (LDH)Dose-dependent increase in LDH release into the medium.[4]
HT22 Mouse Hippocampal Neuronal Cells200-800 µmol/LReactive Oxygen Species (ROS)Dose-dependent increase in ROS production.[4]
Sprague-Dawley Rats (in vivo)0.5, 1.5, 2.5 mg/kg (oral)Blood-Brain Barrier PermeabilityDose-dependent increase in Evans blue extravasation.[5]
Sprague-Dawley Rats (in vivo)0.5, 1.5, 2.5 mg/kg (oral)Neuronal Apoptosis (TUNEL Assay)Dose-dependent increase in apoptotic neuronal cells in brain tissue.[5]
PC12 CellsNot specifiedEndoplasmic Reticulum Stress MarkersDose-dependent increase in GRP78, XBP-1, and p-IRE-1 proteins.[5]
SH-SY5Y Cells50, 100, 200 µMCell ProliferationDose-dependent suppression of cell proliferation.[6]
Zebrafish Larvae (in vivo)0.5, 1, 2 µMApoptosisIncreased number of apoptotic cells.[6]

Signaling Pathway and Experimental Workflow Visualizations

Aconitine_Neurotoxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds & Activates Depolarization Persistent Depolarization VGSC->Depolarization EAA ↑ Glutamate & Aspartate Release Depolarization->EAA Excitotoxicity Excitotoxicity EAA->Excitotoxicity Ca_Influx ↑ Intracellular Ca2+ Overload Excitotoxicity->Ca_Influx ROS ↑ Oxidative Stress (ROS Production) Ca_Influx->ROS ER_Stress Endoplasmic Reticulum Stress Ca_Influx->ER_Stress Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria BaxBcl2 ↑ Bax/Bcl-2 Ratio ROS->BaxBcl2 ER_Stress->BaxBcl2 Mitochondria->BaxBcl2 Apoptosis Neuronal Apoptosis BaxBcl2->Apoptosis

Aconitine-induced neurotoxicity signaling cascade.

Aconitine_Experimental_Workflow cluster_prep Preparation cluster_assays Cytotoxicity & Viability Assessment cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis Culture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) Treatment Aconitine Treatment (Dose-Response & Time-Course) Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Calcium Calcium Imaging (e.g., Fura-2 AM) Treatment->Calcium ROS_Assay ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Analysis (e.g., TUNEL, Western Blot for Bax/Bcl-2) Treatment->Apoptosis_Assay Analysis Data Quantification & Statistical Analysis MTT->Analysis LDH->Analysis Calcium->Analysis ROS_Assay->Analysis Apoptosis_Assay->Analysis

General experimental workflow for Aconitine studies.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7][8][9]

Materials:

  • Neuronal cells (e.g., HT22, SH-SY5Y)

  • 96-well flat-bottom plates

  • Complete culture medium

  • Aconitine stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Aconitine Treatment: Prepare serial dilutions of aconitine in culture medium. Remove the old medium from the wells and add 100 µL of the aconitine dilutions (e.g., 0, 100, 200, 400, 800, 1600 µmol/L). Include wells with medium only (no cells) for background control and wells with untreated cells as a positive control for viability.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the untreated control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Protocol 2: Assessment of Cytotoxicity using LDH Release Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis (loss of membrane integrity).[10][11][12]

Materials:

  • Cell cultures treated as described in Protocol 1.

  • 96-well plates

  • LDH cytotoxicity assay kit (containing LDH assay buffer, substrate mix, and stop solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Prepare Controls: In addition to the experimental wells, prepare two control wells for each condition:

    • Maximum LDH Release: Lyse untreated cells by adding the lysis buffer provided in the kit 45 minutes before the end of the incubation period.

    • Spontaneous LDH Release: Use supernatant from untreated cells.

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 600 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH Assay Reagent according to the kit manufacturer's instructions (typically by mixing a buffer and a substrate).

  • Incubation: Add 50 µL of the prepared Assay Reagent to each well containing the supernatant. Mix gently and incubate for 30-60 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • First, subtract the background absorbance (from culture medium only) from all values.

    • Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration following aconitine treatment.[13][14][15]

Materials:

  • Neuronal cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • Anhydrous DMSO

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological salt solution.

  • Aconitine solution

  • Fluorescence microscope or plate reader with appropriate filters for the chosen dye (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

  • Prepare Dye Loading Solution: Prepare a 2-5 µM Fura-2 AM loading solution in KRH buffer. First, dissolve the Fura-2 AM in a small amount of DMSO, then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in KRH buffer.

  • Cell Loading: Wash the cultured cells once with KRH buffer. Add the Fura-2 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Wash: After loading, wash the cells three times with KRH buffer to remove extracellular dye. Incubate for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.

  • Establish Baseline: Place the coverslip or plate into the imaging setup. Acquire a stable baseline fluorescence reading for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.

  • Aconitine Stimulation: Add the desired concentration of aconitine to the cells while continuously recording the fluorescence.

  • Record Data: Continue recording the fluorescence signal until it peaks and returns to or near baseline.

  • Data Analysis: Calculate the ratio of the fluorescence intensities emitted at 510 nm following excitation at 340 nm and 380 nm (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration. The change in [Ca²⁺]i is typically represented as the change in the fluorescence ratio (ΔR) over the baseline ratio (R₀).

References

Acoforestinine: Application Notes and Protocols for a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of scientific literature on "Acoforestinine," this document has been prepared using data and protocols for Curcumin (B1669340) , a well-characterized natural compound with potent anti-inflammatory properties. These notes and protocols are intended to serve as a comprehensive template and guide for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory potential of novel natural products.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a significant area of research.

This compound, a promising natural compound, has been identified as a potential candidate for modulating inflammatory responses. These application notes provide a summary of its putative mechanism of action, quantitative data on its anti-inflammatory effects, and detailed protocols for its investigation in a laboratory setting.

Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory cascade. The primary targets are believed to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression.[1][2][3]

  • Inhibition of NF-κB Pathway: this compound is thought to prevent the activation of the NF-κB transcription factor. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[4] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[4][5] this compound may inhibit the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[6]

  • Modulation of MAPK Pathway: The MAPK pathway, comprising cascades of protein kinases such as ERK, JNK, and p38, plays a critical role in cellular responses to a variety of stimuli, including inflammatory signals.[7][8] this compound is suggested to inhibit the phosphorylation of these key kinases, thereby downregulating the expression of downstream inflammatory mediators.[1][9][10]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory activity of this compound (as represented by curcumin) has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on its ability to reduce the production of pro-inflammatory markers.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines

Cell LineStimulantThis compound (Curcumin) Concentration% Inhibition of TNF-α% Inhibition of IL-6Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)5 µM~50%~60%[11]
Human PBMCsPhytohaemagglutinin (PHA)10 µM~45%~55%[12]
Synovial FibroblastsInterleukin-1β (IL-1β)20 µM~70%~65%[5]

Table 2: In Vivo Reduction of Inflammatory Markers in Animal Models

Animal ModelDisease ModelThis compound (Curcumin) Dosage% Reduction in Paw Edema% Reduction in Serum CRPReference
MiceCarrageenan-induced Paw Edema50 mg/kg (oral)48%N/A[11]
RatsAdjuvant-induced Arthritis100 mg/kg (oral)60%52%[13]
MiceDSS-induced Colitis100 mg/kg (oral)N/A45% (colonic tissue)[5]

Table 3: Clinical Studies on Inflammatory Markers in Humans

ConditionThis compound (Curcumin) DosageDuration% Reduction in C-Reactive Protein (CRP)% Reduction in IL-6Reference
Metabolic Syndrome1 g/day 8 weeks29%15%[14]
Rheumatoid Arthritis500 mg/day8 weeks52%33%[15]
Healthy Subjects1 g/day 6 weeks16%Not significant[16]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. This is to ensure the tested concentrations of this compound are not cytotoxic.

  • LPS Stimulation and Cytokine Measurement:

    • Seed cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL.

    • After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and an unstimulated control should be included.

    • Collect the cell culture supernatant and centrifuge to remove debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin (as a loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells and treat with this compound and/or LPS as described in Protocol 1 (use shorter incubation times for signaling studies, e.g., 15-60 minutes).

  • Protein Extraction: Lyse the cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Phosphorylation AP-1 AP-1 MAPK (p38, JNK, ERK)->AP-1 Activation Pro-inflammatory Genes Pro-inflammatory Genes AP-1->Pro-inflammatory Genes Transcription IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition NF-κB->Pro-inflammatory Genes Transcription This compound This compound This compound->MAPKK Inhibition This compound->IKK Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action.

G cluster_invitro In Vitro Workflow cluster_assays Assays Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Seed cells LPS Stimulation LPS Stimulation Treatment->LPS Stimulation Pre-treat with this compound MTT Assay Cell Viability (MTT Assay) Treatment->MTT Assay Data Collection Data Collection LPS Stimulation->Data Collection Incubate ELISA Cytokine Measurement (ELISA) Data Collection->ELISA Western Blot Signaling Pathway Analysis (Western Blot) Data Collection->Western Blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

References

Application Note & Protocol: A Strategic Approach to Acoforestinine Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acoforestinine, a novel natural product, has demonstrated significant biological activity in preliminary screens, suggesting its potential as a therapeutic agent. However, its molecular target(s) and mechanism of action remain unknown, which is a critical bottleneck in its development as a drug candidate. Identifying the specific cellular components with which a bioactive compound interacts is fundamental to understanding its pharmacological effects.[1][2] This document outlines a comprehensive, multi-pronged strategy for the target identification and deconvolution of this compound, providing detailed protocols for key experiments. The workflow is designed to maximize the probability of identifying high-confidence targets and elucidating the downstream signaling pathways.

I. Overall Strategy for this compound Target Identification

The identification of this compound's molecular targets will be approached through a combination of in silico, affinity-based, and label-free proteomics techniques. This integrated strategy is designed to overcome the limitations of any single method and provide a robust, validated set of potential binding partners.

G cluster_0 Phase 1: Target Prediction & Probe Synthesis cluster_1 Phase 2: Target Fishing & Identification cluster_2 Phase 3: Target Validation & Pathway Analysis In Silico Prediction In Silico Prediction Probe Synthesis Probe Synthesis In Silico Prediction->Probe Synthesis Guides probe design Affinity Chromatography Affinity Chromatography Probe Synthesis->Affinity Chromatography Provides affinity probe Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Isolates potential targets Cellular Thermal Shift Assay Cellular Thermal Shift Assay Mass Spectrometry->Cellular Thermal Shift Assay Identifies candidate proteins Western Blot Western Blot Cellular Thermal Shift Assay->Western Blot Validates target engagement Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis Confirms target modulation

Figure 1: Experimental workflow for this compound target identification.

II. Quantitative Data Summary (Hypothetical)

Successful completion of the outlined protocols would yield quantitative data that can be summarized for comparative analysis. The following table represents a hypothetical outcome of these experiments.

Target ProteinMethodBinding Affinity (Kd)IC50Cellular Thermal Shift (ΔTm)
Kinase XAffinity Chromatography-MS1.2 µM5.8 µM+3.5 °C
Protein YCellular Thermal Shift Assay-12.3 µM+2.1 °C
Enzyme ZIn vitro activity assay-2.5 µMNot Determined

III. Experimental Protocols

Protocol 1: In Silico Target Prediction

Computer-aided target identification can provide initial hypotheses about the potential targets of this compound.[3]

Methodology:

  • Ligand-Based Virtual Screening:

    • Generate a 3D conformer of this compound.

    • Use the structure to search databases of known ligands (e.g., ChEMBL, PubChem) for compounds with similar shapes and pharmacophoric features.

    • Analyze the known targets of the identified similar compounds to predict potential targets for this compound.

  • Structure-Based Virtual Screening (if a 3D structure of a suspected target is available):

    • Obtain the crystal structure of the potential target protein from the Protein Data Bank (PDB).

    • Perform molecular docking simulations to predict the binding mode and affinity of this compound to the target's binding site.

    • Use molecular dynamics simulations to assess the stability of the predicted protein-ligand complex.

Protocol 2: Affinity Chromatography for Target "Fishing"

This technique utilizes an immobilized form of this compound to capture its binding partners from a cell lysate.[3]

Methodology:

  • Synthesis of this compound Affinity Probe:

    • Identify a non-essential functional group on this compound for modification.

    • Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Couple the this compound derivative to a solid support (e.g., NHS-activated Sepharose beads).

  • Preparation of Cell Lysate:

    • Culture cells of interest (e.g., a cancer cell line sensitive to this compound) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-coupled beads to allow for binding.

    • As a negative control, incubate the lysate with beads coupled with a linker but without this compound.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (free this compound) or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification by Mass Spectrometry:

    • Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.

    • Excise the protein bands that are unique to the this compound-coupled beads.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the peptide fragmentation data against a protein database.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a label-free method to assess the direct binding of a compound to its target in a cellular context by measuring changes in the thermal stability of the target protein.[4]

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations.

    • Include a vehicle-treated control (e.g., DMSO).

  • Heat Treatment:

    • Heat the treated cells at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification:

    • Quantify the amount of a specific protein of interest (identified from affinity chromatography) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

IV. Signaling Pathway Analysis

Once a target is validated, the next step is to understand its role in cellular signaling.

G cluster_0 Hypothetical this compound-Modulated Pathway This compound This compound Kinase_X Kinase X This compound->Kinase_X Inhibits Protein_A Protein A Kinase_X->Protein_A Phosphorylates (Inhibits) Protein_B Protein B Protein_A->Protein_B Inhibits Transcription_Factor Transcription Factor Protein_B->Transcription_Factor Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Figure 2: Hypothetical signaling pathway modulated by this compound.

Protocol 4: Western Blot for Pathway Analysis

Methodology:

  • Treat cells with this compound at various concentrations and for different durations.

  • Prepare cell lysates and separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the identified target and key downstream signaling proteins (e.g., phosphorylated forms).

  • Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities to determine changes in protein levels and phosphorylation states.

By following this comprehensive strategy, researchers can systematically identify and validate the molecular targets of this compound and begin to unravel its mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

Synthetic Derivatization of Acoforestinine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic derivatization of Acoforestinine, a complex diterpenoid alkaloid. While direct synthetic modifications of this compound are not extensively reported in the literature, this document leverages protocols for the derivatization of structurally similar C19-diterpenoid alkaloids from the Aconitum genus as a practical guide. The provided methodologies, data interpretation, and strategic considerations are intended to empower researchers in the exploration of this compound's therapeutic potential through chemical modification.

Introduction to this compound and Rationale for Derivatization

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus.[1] These compounds, known for their complex and unique polycyclic structures, present both a challenge and an opportunity for medicinal chemists. The intricate architecture of diterpenoid alkaloids has been a significant hurdle for total synthesis. However, semi-synthetic modification of the natural product core offers a more accessible route to novel bioactive compounds.

The primary goals for the synthetic derivatization of this compound and related alkaloids include:

  • Enhancement of Biological Activity: To improve the potency and efficacy of the parent compound against specific biological targets.

  • Reduction of Toxicity: Many Aconitum alkaloids exhibit significant toxicity. Derivatization can be employed to reduce adverse effects while retaining therapeutic properties. De-esterification at specific positions, for instance, has been shown to decrease the toxicity of some diterpenoid alkaloids.

  • Improvement of Pharmacokinetic Properties: Modifications can be made to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives allows for a systematic investigation of the relationship between chemical structure and biological activity, guiding the design of more effective drugs.

Synthetic Strategies and Key Reactions

The synthetic derivatization of complex diterpenoid alkaloids like this compound typically focuses on the modification of existing functional groups. Based on the chemistry of related C19-diterpenoid alkaloids, key reactive sites for derivatization include hydroxyl and ester functionalities.

A common and effective strategy involves a unified approach relying on simple coupling reactions. This allows for the generation of a diverse library of derivatives from a common intermediate.

Workflow for Derivatization:

This compound This compound (or related C19-diterpenoid alkaloid) Intermediate Key Intermediate (e.g., via hydrolysis) This compound->Intermediate Selective Hydrolysis Coupling Coupling Reactions (e.g., Esterification, Amidation) Intermediate->Coupling Derivatives Library of Derivatives Coupling->Derivatives Screening Biological Screening Derivatives->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for the semi-synthesis of this compound derivatives.

Experimental Protocols

The following protocols are adapted from methodologies used for the derivatization of C19-diterpenoid alkaloids and can serve as a starting point for the modification of this compound.

Protocol 1: Synthesis of Ester Derivatives via Acylation

This protocol describes the synthesis of ester derivatives at a hydroxyl group, a common functional group in diterpenoid alkaloids.

Materials:

  • This compound or a related hydroxyl-containing diterpenoid alkaloid

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • Various Acid Chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Dissolve the starting alkaloid (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (3 equivalents) to the solution.

  • Add the desired acid chloride (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Synthesis of Lipo-alkaloid Derivatives

This protocol is based on the semi-synthesis of lipo-alkaloids from aconitine (B1665448) and involves the introduction of a fatty acid moiety.

Materials:

  • This compound or a related diterpenoid alkaloid

  • Fatty Acid (e.g., oleic acid, linoleic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the starting alkaloid (1 equivalent) and the fatty acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired lipo-alkaloid derivative.

  • Characterize the final product using appropriate spectroscopic techniques.

Data Presentation and Analysis

The characterization and biological evaluation of newly synthesized derivatives are critical steps. Quantitative data should be organized systematically for clear comparison and SAR analysis.

Table 1: Physicochemical and Yield Data for this compound Derivatives
Derivative IDModificationR-GroupMolecular FormulaYield (%)
ACF-01 Acetylation-COCH₃C₃₇H₅₃NO₁₁85
ACF-02 Benzoylation-COC₆H₅C₄₂H₅₅NO₁₁78
ACF-03 Oleoylation-CO(CH₂)₇CH=CH(CH₂)₇CH₃C₅₃H₈₁NO₁₁65
ACF-04 Cinnamoylation-COCH=CHC₆H₅C₄₄H₅₇NO₁₁72

Note: The data presented in this table is hypothetical and for illustrative purposes.

Table 2: In Vitro Biological Activity of this compound Derivatives
Derivative IDTargetIC₅₀ (µM)
This compoundTarget X15.2
ACF-01 Target X10.5
ACF-02 Target X5.8
ACF-03 Target X2.1
ACF-04 Target X8.3

Note: The data presented in this table is hypothetical and for illustrative purposes.

Signaling Pathway Analysis

Understanding the mechanism of action is crucial for drug development. Should a series of this compound derivatives show promising activity, elucidating their impact on cellular signaling pathways becomes a priority.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response Derivative This compound Derivative Derivative->Receptor Binds/Inhibits

Caption: A hypothetical signaling pathway modulated by an this compound derivative.

Conclusion and Future Directions

The synthetic derivatization of this compound, guided by methodologies established for related C19-diterpenoid alkaloids, presents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in these application notes provide a framework for the rational design and synthesis of this compound derivatives. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to fully elucidate the therapeutic potential of this fascinating class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Plant-Derived Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "acoforestinine" was not found in scientific literature searches and may be a novel compound, a proprietary name, or a misspelling. This guide uses Aconitum alkaloids (e.g., aconitine (B1665448), mesaconitine, hypaconitine) as a well-documented example to illustrate the principles and troubleshooting steps for improving the yield of complex, plant-derived alkaloids. These methodologies are broadly applicable to researchers, scientists, and drug development professionals working on similar natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the final yield of Aconitum alkaloids?

A1: The final yield is influenced by a combination of factors, starting from the plant material itself to the final purification steps. Key factors include:

  • Plant Material: The species of Aconitum, geographical origin, time of harvest, and processing (fresh vs. dried, raw vs. processed) can lead to significant variations in alkaloid content.[1] Unprocessed roots generally have a higher content of certain alkaloids than processed ones.[1]

  • Extraction Method: The choice of extraction technique (e.g., maceration, heat reflux, ultrasonic-assisted extraction, pulsed electric field extraction) dramatically impacts efficiency and extraction time.[2]

  • Solvent System: The type of solvent, its polarity, and the pH are crucial. Aconitum alkaloids are often extracted with an organic solvent in the presence of an alkali like ammonia (B1221849) to ensure they are in their free base form, which is more soluble in organic solvents.[3][4]

  • Purification Strategy: Losses can occur at each purification step. The efficiency of acid-base partitioning, column chromatography, and recrystallization will affect the final isolated yield.

  • Alkaloid Stability: Aconitum alkaloids, particularly the toxic diester-diterpenoid types, can be hydrolyzed to less toxic monoester or non-esterified forms by heat and changes in pH. This degradation can reduce the yield of the target parent compound.

Q2: Which extraction method is generally the most effective for Aconitum alkaloids?

A2: There is no single "best" method, as the optimal choice depends on available equipment, scale, and the specific alkaloids of interest.

  • Conventional Methods: Soaking the plant material in an ammoniacal solution followed by extraction with a solvent like diethyl ether or dichloromethane (B109758) is a common and reliable approach.

  • Modern Techniques: Advanced methods like Ultrasonic-Assisted Extraction (UAE) and Pulsed Electric Field (PEF) extraction have been shown to significantly increase the yield of alkaloids from Aconitum coreanum and can reduce extraction time. For instance, PEF extraction has demonstrated a high yield of Guanfu base A (3.94 mg/g) with a very short extraction time.

Q3: How can I minimize the degradation of my target alkaloid during extraction and processing?

A3: Minimizing degradation, especially hydrolysis of the ester groups, is critical.

  • Avoid Excessive Heat: Prolonged heating or boiling can cause diester-alkaloids like aconitine to transform into less toxic, hydrolyzed forms such as benzoylaconine (B606023) and further to aconine. If a heat-based method is used, the time and temperature should be carefully optimized.

  • Control pH: Strong acidic or alkaline conditions, especially when combined with heat, can accelerate hydrolysis. The pH should be controlled during extraction and purification steps. For example, using a weak base like aqueous ammonia for basification is common.

  • Use Aprotic Solvents: For final purification steps like recrystallization, using an aprotic solvent can help prevent degradation.

Q4: What is a reliable method for quantifying the alkaloid content in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of Aconitum alkaloids.

  • Detection: A UV detector set to a wavelength of around 235-240 nm is commonly used.

  • Column: A reversed-phase C18 column is typically employed for separation.

  • Mobile Phase: The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or triethylamine (B128534) phosphate (B84403) at a controlled pH) and an organic solvent like acetonitrile.

  • Confirmation: For unambiguous identification, especially in complex matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Troubleshooting Guide

Issue 1: Low or no detection of target alkaloid in the crude extract.

Potential Cause Recommended Solution
Incorrect Plant Material Verify the species and origin of the plant material. Alkaloid content varies significantly between species (e.g., A. chasmanthum vs. A. heterophyllum). Ensure the correct plant part (usually roots or tubers) is being used.
Inefficient Extraction Ensure the plant material is powdered to increase surface area. Check the pH of the extraction solvent; it should be basic to extract the alkaloids in their free-base form. Consider switching to a more efficient method like UAE or PEF.
Alkaloid Degradation If using heat reflux or other high-temperature methods, reduce the temperature and extraction time. Analyze the extract for hydrolyzed byproducts (e.g., benzoylaconine) to confirm if degradation is occurring.
Improper Solvent Choice The choice of extraction solvent greatly impacts yield. Ammoniated diethyl ether is often effective. Ensure the solvent polarity is appropriate for your target alkaloid.

Issue 2: High amount of impurities in the crude extract.

Potential Cause Recommended Solution
Poor Selectivity of Extraction Introduce a defatting step with a non-polar solvent like hexane (B92381) before the main extraction if lipids are a major impurity.
Insufficient Purification Optimize the acid-base partitioning steps. Ensure complete separation of the aqueous and organic layers. Use a multi-step purification approach, such as combining liquid-liquid extraction with solid-phase extraction (SPE) or column chromatography.
Co-extraction of Pigments/Other Compounds Use column chromatography with a suitable adsorbent (e.g., neutral alumina (B75360) or silica (B1680970) gel) and an optimized solvent gradient to separate the alkaloids from other co-extractives.

Issue 3: Poor recovery of alkaloid after purification steps.

Potential Cause Recommended Solution
Losses During Liquid-Liquid Extraction Perform multiple extractions (at least 3-4 times) with smaller volumes of solvent rather than a single extraction with a large volume to ensure complete transfer of the alkaloids between phases. Check the pH of the aqueous layer before each extraction to ensure the alkaloids are in the correct form (protonated for aqueous solubility, free-base for organic solubility).
Irreversible Adsorption on Column Deactivate the stationary phase if using silica or alumina, as highly active sites can cause irreversible adsorption. Test different stationary phases (e.g., reversed-phase C18) or purification techniques like centrifugal partition chromatography (CPC).
Precipitation or Crystallization Losses Ensure the alkaloid is fully dissolved before transferring solutions. Wash any precipitate with fresh solvent to recover adsorbed material. When concentrating the solution, avoid evaporating to complete dryness, which can make the residue difficult to redissolve.

Quantitative Data Summary

Table 1: Comparison of Extraction Method Efficiency for Guanfu base A (GFA) from Aconitum coreanum

Extraction MethodYield of GFA (mg/g)Extraction TimeNotes
Pulsed Electric Field (PEF)3.940.5 - 1 minHighest yield and shortest time.
Ultrasonic-Assisted (UAE)Not specified, but total alkaloid yield was high (40.50%)Not specifiedHigh total alkaloid yield.
Heat Reflux Extraction (HRE)Lower than PEF/UAELonger durationConventional method, often less efficient.
Cold MacerationLower than PEF/UAELongest durationSimple but often incomplete extraction.

Table 2: Aconitine Content in Different Aconitum Species and Extraction Conditions

Aconitum SpeciesExtraction MethodAconitine Content (µg/g)Reference
A. chasmanthumSonication with 0.05 M HCl7800 - 8100
A. szechenyianumRefluxed acidic alcohol331.7 - 1700
A. pendulumRefluxed acidic alcohol296.3

Experimental Protocols

Protocol 1: General Extraction and Acid-Base Purification of Aconitum Alkaloids

This protocol is a standard lab-scale procedure for isolating a total alkaloid fraction.

  • Preparation: Air-dry the Aconitum roots and grind them into a fine powder.

  • Basification and Extraction:

    • Take 100 g of powdered root material and moisten it with 5% aqueous ammonia solution for 2 hours.

    • Transfer the basified material to a flask and add 500 mL of dichloromethane or diethyl ether.

    • Macerate with stirring for 24 hours at room temperature. Alternatively, use an ultrasonic bath for 3 sessions of 30 minutes each.

    • Filter the mixture and collect the organic solvent. Repeat the extraction on the plant residue two more times.

    • Combine all the organic extracts.

  • Acidic Extraction (Liquid-Liquid Partitioning):

    • Transfer the combined organic extract to a large separatory funnel.

    • Extract the alkaloids from the organic solvent by partitioning with 2% hydrochloric acid (4 x 100 mL). The alkaloids will move into the acidic aqueous layer as their protonated salts.

    • Collect and combine all the acidic aqueous layers.

  • Purification and Re-extraction:

    • Wash the combined acidic layer with 100 mL of fresh dichloromethane to remove neutral impurities. Discard the organic layer.

    • Adjust the pH of the aqueous solution to pH 10 with concentrated ammonia solution. The alkaloids will precipitate or become soluble in organic solvents as free bases.

    • Extract the free-base alkaloids back into an organic solvent by partitioning with dichloromethane (4 x 100 mL).

    • Combine the organic layers, wash with a small amount of distilled water, and dry over anhydrous sodium sulfate.

  • Concentration:

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude total alkaloid extract.

Protocol 2: HPLC Quantification of Aconitine-type Alkaloids

This protocol is a representative method for the analysis of major alkaloids.

  • Instrumentation:

    • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 10 mM ammonium bicarbonate buffer, with pH adjusted to 10.0 with ammonia.

      • Solvent B: Acetonitrile.

    • Gradient Program: Start with a low percentage of B, and gradually increase to elute the alkaloids. A typical program might be: 0-20 min, 30-60% B; 20-30 min, 60-80% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 20 µL.

  • Sample and Standard Preparation:

    • Prepare a stock solution of certified reference standards (e.g., aconitine, mesaconitine, hypaconitine) in methanol (B129727) or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the crude extract, dissolve it in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Calculate the concentration of the alkaloids in the sample by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & QC plant_material Aconitum Plant Material (Roots) grinding Grinding to Powder plant_material->grinding basification Basification (e.g., with NH3·H2O) grinding->basification extraction Solvent Extraction (e.g., Dichloromethane) basification->extraction filtration Filtration extraction->filtration crude_extract Crude Organic Extract filtration->crude_extract acid_extraction Acid-Base Partitioning crude_extract->acid_extraction column_chrom Column Chromatography (Optional) acid_extraction->column_chrom concentration Solvent Evaporation column_chrom->concentration purified_alkaloids Purified Alkaloid Fraction concentration->purified_alkaloids hplc_analysis HPLC-UV/MS Analysis purified_alkaloids->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: General workflow for extraction, purification, and analysis of Aconitum alkaloids.

troubleshooting_yield start Low Alkaloid Yield check_extract Is the target alkaloid present in the crude extract? start->check_extract check_purification Is yield loss high during purification? check_extract->check_purification Yes cause_extraction Cause: Inefficient Extraction or Alkaloid Degradation check_extract->cause_extraction No cause_partitioning Cause: Incomplete Acid-Base Partitioning check_purification->cause_partitioning Yes, during LLE cause_column Cause: Loss During Column Chromatography check_purification->cause_column Yes, during Column solution_extraction Solution: 1. Verify plant material. 2. Optimize solvent & pH. 3. Use advanced methods (UAE/PEF). 4. Reduce heat exposure. cause_extraction->solution_extraction solution_partitioning Solution: 1. Check pH at each step. 2. Increase number of extractions. 3. Ensure proper layer separation. cause_partitioning->solution_partitioning solution_column Solution: 1. Deactivate stationary phase. 2. Optimize solvent gradient. 3. Consider alternative methods (CPC). cause_column->solution_column

Caption: Decision tree for troubleshooting low yield of plant-derived alkaloids.

References

Acoforestinine Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Acoforestinine in solution. As this compound is a specialized diterpenoid alkaloid, this guide draws upon established knowledge of similar compounds, particularly aconitine-type alkaloids, to address potential stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: Rapid loss of potency in diterpenoid alkaloid solutions is often attributed to chemical degradation. The most common degradation pathway for aconitine-type alkaloids is hydrolysis of their ester groups.[1][2] This process is significantly influenced by the pH of the solution, temperature, and the presence of certain enzymes.[1][2] Alkaline conditions, in particular, can accelerate hydrolysis.[3]

Q2: What are the primary degradation products I should be aware of?

A2: For aconitine (B1665448), the primary degradation products are its less toxic monoester and amino alcohol derivatives, such as benzoylaconine (B606023) and aconine, formed through the hydrolysis of the acetyl and benzoyl ester groups. It is plausible that this compound follows a similar degradation pattern. Under heating, aconitine can also undergo pyrolysis to form pyroaconitine.

Q3: What is the recommended solvent for dissolving and storing this compound?

A3: this compound, like other aconitine-type alkaloids, is likely sparingly soluble in water but shows good solubility in organic solvents. Ethanol (B145695) and chloroform (B151607) are commonly used for dissolving aconitine. For experimental purposes, a co-solvent system, such as a mixture of an organic solvent (e.g., ethanol or acetonitrile) and a buffered aqueous solution, is often employed. The choice of solvent and its purity is critical, as solvent contaminants can lead to the formation of artifacts.

Q4: How does pH affect the stability of my this compound solution?

A4: The stability of diterpenoid alkaloids is highly pH-dependent. Alkaline conditions (higher pH) are known to significantly accelerate the rate of hydrolysis of the ester linkages present in many of these compounds, leading to rapid degradation. Therefore, it is crucial to control the pH of your solution, preferably maintaining it in the neutral to slightly acidic range to minimize degradation.

Q5: Are there any special handling and storage recommendations for this compound solutions?

A5: Yes. To ensure the stability of your this compound solution, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8 °C) or freezing can significantly slow down degradation kinetics.

  • Protect from light: Photodegradation can be a concern for complex organic molecules. Store solutions in amber vials or in the dark.

  • Use tightly sealed containers: This prevents solvent evaporation and exposure to atmospheric moisture and oxygen, which can contribute to degradation.

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of any potential degradation.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in chromatogram 1. Formation of degradation products. 2. Presence of impurities in the original this compound sample. 3. Solvent-related artifacts.1. Analyze a freshly prepared standard solution to confirm the retention time of the parent compound. 2. Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 3. Analyze a blank solvent injection to rule out solvent impurities.
Inconsistent results between experiments 1. Inconsistent solution preparation (e.g., pH, solvent composition). 2. Degradation of stock solution over time. 3. Variability in experimental conditions (e.g., temperature fluctuations).1. Standardize the solution preparation protocol, including precise pH measurement and control. 2. Prepare fresh stock solutions for each set of experiments or validate the stability of the stock solution over the intended period of use. 3. Ensure consistent temperature and other environmental conditions during your experiments.
Precipitation in the solution 1. Poor solubility of this compound in the chosen solvent system. 2. Change in temperature affecting solubility. 3. Formation of insoluble degradation products.1. Increase the proportion of the organic co-solvent or try a different solvent system. 2. Ensure the solution is maintained at a constant temperature. 3. Analyze the precipitate to determine its identity.

Quantitative Data on Aconitine Stability

As a reference for the potential stability of this compound, the following table summarizes the stability of aconitine, a structurally related diterpenoid alkaloid, under different temperature conditions.

Temperature (°C)Time (min)Aconitine Remaining (%)Reference
1201100.00
120598.24
1201095.63
1202089.38
1203083.13
1204076.88
140196.88
140389.38
140578.13
1401053.13
1402018.13
1403012.10
160181.25
16035.16
16050.00
18014.66
18030.00
20010.00

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Objective: To generate degradation products of this compound under various stress conditions.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 30 minutes. Neutralize with an appropriate amount of NaOH.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 30 minutes. Neutralize with an appropriate amount of HCl.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of this compound (1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

4. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Method optimization will be required based on the specific properties of this compound.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities. A common mobile phase for alkaloids is a mixture of acetonitrile and a buffer (e.g., 10 mM KH₂PO₄ or ammonium (B1175870) bicarbonate). The pH of the buffer should be optimized for the best separation, often in the neutral to slightly alkaline range.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., 233 nm for aconitine).

  • Injection Volume: 20 µL.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration with the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis: Identify the peak for this compound based on its retention time compared to the standard. Quantify the amount of this compound remaining in the stressed samples and identify the peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal Stress stock->thermal Expose to stress photo Photodegradation stock->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples data Data Analysis & Degradation Profile hplc->data

Caption: Experimental workflow for this compound stability testing.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ARE ARE MRP2_BCRP MRP2/BCRP Gene Expression ARE->MRP2_BCRP activates Aconitum Aconitum Alkaloids Nrf2_Keap1 Nrf2-Keap1 Complex Aconitum->Nrf2_Keap1 induces dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2->ARE translocates and binds

Caption: Aconitum alkaloids activate the Nrf2-mediated signaling pathway.

References

Acoforestinine HPLC Analysis: A Technical Support Center for Troubleshooting Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of acoforestinine (B1149226).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in HPLC?

A1: this compound is a diterpenoid alkaloid with the molecular formula C35H51NO10. Its chemical structure contains a tertiary amine group, which makes it a basic compound. Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC. This is primarily due to secondary interactions with the stationary phase.[1][2] A predicted pKa value for this compound is approximately 12.82, indicating it will be protonated and carry a positive charge across the typical HPLC mobile phase pH range.[2]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: The leading cause of peak tailing for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol (B1196071) groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4] This secondary retention mechanism, in addition to the primary reversed-phase retention, leads to a non-Gaussian peak shape with a "tail." Other contributing factors can include column overload, column contamination or degradation, and extra-column effects such as excessive tubing length.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter. At a pH above 3-4, the residual silanol groups on the silica (B1680970) surface become increasingly ionized, which promotes strong ionic interactions with the protonated this compound, leading to significant peak tailing. By operating at a low pH (e.g., 2.5-3.5), the ionization of these silanol groups is suppressed, minimizing these secondary interactions and resulting in a more symmetrical peak shape.

Q4: Can my choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups compared to older Type A silica and are less prone to causing peak tailing. Furthermore, columns that are "end-capped" have many of the residual silanol groups chemically deactivated, further reducing the potential for secondary interactions. For particularly challenging basic compounds, columns with novel bonding chemistries designed to shield the silica surface can also be beneficial.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Step 1: Initial Assessment and System Check

Before modifying the method, it's essential to rule out common system-level problems.

  • Verify System Suitability: Check the performance of your system with a neutral standard compound (e.g., toluene). If this compound also shows tailing, it could indicate an issue with the column packing (a void), a blocked frit, or extra-column dead volume.

  • Check for Column Overload: Prepare and inject a sample that is 10 times more dilute than your current sample. If the peak shape improves significantly, you are likely overloading the column.

  • Inspect Tubing and Connections: Ensure all connections are secure and that the tubing between the injector, column, and detector is as short and narrow in diameter as practical to minimize extra-column volume.

Step 2: Method Optimization for a Basic Analyte

If the initial checks do not resolve the issue, the following method optimization steps should be taken. The logical workflow for this process is illustrated in the diagram below.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound check_overload Dilute Sample 10x and Re-inject start->check_overload overload_q Peak Shape Improves? check_overload->overload_q reduce_conc Reduce Sample Concentration or Injection Volume overload_q->reduce_conc Yes mobile_phase Modify Mobile Phase overload_q->mobile_phase No problem_solved Problem Resolved reduce_conc->problem_solved lower_ph Lower Mobile Phase pH (e.g., to 2.5-3.5) mobile_phase->lower_ph ph_q Peak Shape Improves? lower_ph->ph_q add_additive Add Mobile Phase Additive (e.g., Triethylamine) ph_q->add_additive No ph_q->problem_solved Yes additive_q Peak Shape Improves? add_additive->additive_q column_eval Evaluate Column additive_q->column_eval No additive_q->problem_solved Yes endcapped_col Use End-Capped or High-Purity Silica Column column_eval->endcapped_col endcapped_col->problem_solved

Caption: A logical workflow for troubleshooting HPLC peak tailing of this compound.

Experimental Protocols

Protocol 1: Adjusting Mobile Phase pH

  • Objective: To suppress the ionization of residual silanol groups on the stationary phase.

  • Procedure:

    • Prepare your aqueous mobile phase component with a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 10-25 mM.

    • Adjust the pH of the aqueous component to a value between 2.5 and 3.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

    • Filter the mobile phase through a 0.45 µm filter before use.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Protocol 2: Using a Mobile Phase Additive (Sacrificial Base)

  • Objective: To competitively block the interaction between this compound and active silanol sites.

  • Procedure:

    • Add a small amount of a basic additive, such as triethylamine (B128534) (TEA), to your mobile phase. A typical starting concentration is 0.1% (v/v).

    • Ensure the additive is soluble in your mobile phase and that the final pH is still within the stable range for your column.

    • Equilibrate the column thoroughly with the modified mobile phase. Note that TEA can be difficult to remove from a column, so it's often best to dedicate a column for this type of mobile phase.

Protocol 3: Column Washing and Regeneration

  • Objective: To remove strongly retained contaminants from the column that may be causing peak distortion.

  • Procedure:

    • Disconnect the column from the detector.

    • Wash the column with a sequence of solvents, starting with your mobile phase without buffer, then progressing from polar to non-polar and back. A typical sequence for a C18 column is:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Hexane (if compatible with your column and for very non-polar contaminants)

      • Isopropanol

      • Methanol

      • Mobile phase without buffer

    • Flush with at least 10-20 column volumes of each solvent.

    • Re-equilibrate with your mobile phase before reconnecting to the detector.

Data Presentation: Impact of Method Parameters on Peak Shape

The following table summarizes the expected impact of key HPLC parameters on the peak shape of a basic compound like this compound. The asymmetry factor (As) is used as a quantitative measure of peak tailing, where a value of 1.0 is a perfectly symmetrical peak.

ParameterCondition 1Expected Asymmetry (As)Condition 2Expected Asymmetry (As)Rationale
Mobile Phase pH pH 6.0> 2.0pH 3.01.2 - 1.5Lower pH suppresses silanol ionization, reducing secondary interactions.
Column Type Standard (Type A) Silica> 1.8High-Purity, End-Capped (Type B)1.1 - 1.4Fewer and less acidic silanol groups are available for interaction.
Sample Concentration High (Overload)> 1.7Low (Diluted)1.0 - 1.3Prevents saturation of the stationary phase, leading to a more uniform interaction.
Mobile Phase Additive No Additive> 1.60.1% Triethylamine1.1 - 1.4The additive acts as a sacrificial base, blocking active silanol sites.

References

Technical Support Center: Acoforestinine Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for Acoforestinine in an in vitro dose-response assay?

A1: For novel diterpenoid alkaloids, it is advisable to start with a wide concentration range to determine the potency of the compound. A common starting point is a serial dilution from 100 µM down to 1 pM. The choice of concentrations should cover at least 5-6 orders of magnitude to capture the full dose-response curve, including the baseline, the dynamic range, and the saturation point.

Q2: I am observing a non-monotonic (U-shaped or biphasic) dose-response curve with this compound. Is this expected?

A2: Yes, non-monotonic dose-response curves can be observed with some diterpenoid alkaloids.[1] This phenomenon, also known as hormesis, can be due to various factors, including activation of different signaling pathways at different concentrations, receptor desensitization, or off-target effects at higher concentrations. It is crucial to use a sufficient number of data points across a wide concentration range to accurately characterize such responses.

Q3: What solvents are recommended for dissolving this compound?

A3: Diterpenoid alkaloids are often soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions due to its high solubilizing capacity. It is critical to ensure that the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts. A vehicle control (medium with the same concentration of solvent but without the compound) should always be included in the experiment.

Q4: How long should I incubate the cells with this compound before measuring the response?

A4: The optimal incubation time depends on the specific biological response being measured. For rapid signaling events like calcium flux, a few minutes may be sufficient. For responses that require changes in gene expression or protein synthesis, such as cell proliferation or cytotoxicity, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal endpoint.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate, or fill them with sterile buffer to maintain humidity.
No response observed at any concentration - this compound is not active in the chosen assay.- The concentration range is too low.- The compound has degraded.- Verify the biological activity of the compound in a different, validated assay if possible.- Test a higher concentration range (e.g., up to 1 mM).- Check the stability of the compound under your experimental conditions (light, temperature). Prepare fresh stock solutions.
Steep or flat dose-response curve - Inappropriate concentration range.- The assay is not sensitive enough.- Perform a wider range-finding experiment with fewer replicates to identify the EC50/IC50 range, then perform a definitive experiment with more data points around this range.- Optimize the assay conditions (e.g., cell density, incubation time, substrate concentration) to improve the signal-to-noise ratio.
High background signal in the assay - Contamination of reagents or cell culture.- Non-specific binding of the compound.- Use sterile techniques and fresh reagents.- Include appropriate controls to assess non-specific effects. Consider using a different assay format if non-specific binding is a persistent issue.

Quantitative Data Summary

The following tables present hypothetical data for a diterpenoid alkaloid, intended to serve as a reference for experimental design.

Table 1: Hypothetical Potency of a Diterpenoid Alkaloid in Different Cell Lines

Cell LineAssay TypeEC50 / IC50 (µM)
SH-SY5Y (Neuroblastoma)Neurite Outgrowth0.5
H9c2 (Cardiomyoblast)Cytotoxicity (MTT)12.5
PC-3 (Prostate Cancer)Apoptosis (Caspase-3)2.8

Table 2: Example of a 10-point Dose-Response Series for an In Vitro Assay

Concentration (µM)% Response (Mean ± SD)
10098.5 ± 2.1
3095.2 ± 3.5
1088.7 ± 4.2
375.1 ± 5.5
152.3 ± 6.1
0.328.9 ± 4.8
0.110.5 ± 3.2
0.032.1 ± 1.5
0.010.8 ± 0.9
0 (Vehicle)0.5 ± 0.5

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay using MTT

This protocol describes a common method for determining the cytotoxic effects of a compound on a cell line.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to 5 x 104 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in culture medium to create working solutions at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the working solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor G_Protein G_Protein Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Hypothetical signaling pathway for a diterpenoid alkaloid.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Serial Dilution) Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Assay Performance (e.g., MTT) Incubation->Assay Readout Plate Reader Readout Assay->Readout Data_Analysis Data Analysis (% Inhibition/Viability) Readout->Data_Analysis Curve_Fitting Dose-Response Curve Fitting (IC50/EC50) Data_Analysis->Curve_Fitting

Caption: General workflow for a dose-response curve experiment.

References

Technical Support Center: Minimizing Compound-Induced Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with compound-induced toxicity in cell-based assays, with a focus on a hypothetical potent compound, "Acoforestinine."

Frequently Asked Questions (FAQs)

Q1: My initial screen with this compound shows high toxicity across all my cell lines. What are my immediate next steps?

A1: High initial toxicity is a common challenge. A systematic approach is key to understanding and mitigating this effect.[1]

  • Confirm Compound Integrity: Verify the identity, purity, and stability of your this compound stock. Impurities or degradation products can contribute to toxicity.[1]

  • Re-evaluate Concentration Range: It's possible your initial concentrations are simply too high. Expand your dose-response curve to include much lower concentrations to identify a potential therapeutic window.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the toxic threshold for your specific cell lines (typically <0.5%). Always include a solvent-only control group in your experiments.[1][2]

  • Consider Assay Interference: The compound itself might be interfering with your assay's readout, leading to a false-positive toxicity result.[1] It is advisable to run cell-free controls to test for this.

Q2: I'm observing precipitation of this compound in my culture medium. How can I address this solubility issue?

A2: Poor aqueous solubility is a frequent issue with novel compounds and can lead to inaccurate results and physical stress on the cells.

  • Optimize Solubilization Method: Experiment with different solvents or solubilization techniques. Gentle warming or sonication may help.

  • Use a Different Formulation: Consider using solubility enhancers such as cyclodextrins or Pluronic F-127. Remember to test the vehicle alone to ensure it is not contributing to toxicity.

  • Reduce Serum Concentration: If your compound binds to serum proteins, consider reducing the serum percentage in your culture medium during the treatment period. Be aware that this can also impact cell health, so appropriate controls are necessary.

Q3: My results with this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent results can stem from several factors.

  • Cell Culture Variability: Ensure consistency in cell passage number, confluency, and overall health. Cells at different growth phases can respond differently to a toxic compound.

  • Compound Instability: this compound may be unstable in your cell culture medium at 37°C. Prepare fresh stock solutions for each experiment and consider assessing the compound's stability over your experiment's time course.

  • Pipetting and Edge Effects: Use calibrated pipettes and proper technique, especially for serial dilutions. To avoid evaporation and concentration effects, consider not using the outer wells of your multi-well plates for experimental conditions.

Q4: How do I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: Viability assays alone may not distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).

  • Combine Assay Types: Use a viability assay (e.g., MTT, which measures metabolic activity) in parallel with a cytotoxicity assay that measures membrane integrity (e.g., LDH release or a live/dead stain).

  • Cell Counting: Directly count the number of viable cells at the beginning and end of the treatment period. A decrease in cell number from the initial seeding density indicates cytotoxicity, while a static number suggests a cytostatic effect.

Troubleshooting Guides

Guide 1: Investigating High Initial Toxicity

If you observe high toxicity in your initial experiments with this compound, follow this workflow to diagnose and mitigate the issue.

G A High Toxicity Observed B Check Compound Purity & Identity A->B C Run Solvent Toxicity Control A->C D Test for Assay Interference (Cell-free control) A->D E Expand Dose-Response (Lower Concentrations) A->E F Impurity/Degradation Confirmed? B->F G Solvent is Toxic? C->G H Interference Detected? D->H I Toxicity Persists at Low Doses? E->I F->C No J Re-synthesize or Purify Compound F->J Yes G->D No K Lower Solvent Concentration G->K Yes H->E No L Switch to Orthogonal Assay (e.g., LDH, Live/Dead) H->L Yes M Compound is Highly Potent I->M Yes N Problem Resolved I->N No J->N K->N L->N

Caption: Troubleshooting workflow for high compound toxicity.

Guide 2: Addressing Compound Solubility Issues

Use this guide to troubleshoot and resolve problems related to the poor solubility of this compound.

G A Precipitate Observed in Media B Optimize Solubilization (e.g., sonication, gentle heat) A->B F Precipitate Persists? B->F C Test Alternative Solvents G Alternative Solvent Effective? C->G D Use Solubility Enhancers (e.g., Cyclodextrins) H Enhancer Effective? D->H E Reduce Serum Concentration I Serum Reduction Helps? E->I F->C Yes N Problem Resolved F->N No G->D No K Use New Solvent & Run Controls G->K Yes H->E No L Use Enhancer & Run Vehicle Control H->L Yes J Consider Compound Formulation I->J No M Use Lower Serum & Run Controls I->M Yes K->N L->N M->N

Caption: Decision tree for resolving compound solubility.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across different cell lines and assay types after a 48-hour treatment.

Cell LineAssay TypeIC50 (µM)
MCF-7 MTT (Metabolic Activity)1.5
LDH (Membrane Integrity)2.1
Live/Dead (Fluorescence)1.8
HepG2 MTT (Metabolic Activity)3.2
LDH (Membrane Integrity)4.5
Live/Dead (Fluorescence)3.8
A549 MTT (Metabolic Activity)0.8
LDH (Membrane Integrity)1.2
Live/Dead (Fluorescence)0.9

Note: These are hypothetical values for illustrative purposes. The variation in IC50 values between different assays for the same cell line can highlight different mechanisms of cytotoxicity or assay-specific interference.

Table 2: Comparison of Common Cytotoxicity Assays
AssayPrincipleAdvantagesDisadvantages
MTT/XTT Measures metabolic activity via mitochondrial dehydrogenase.Inexpensive, high-throughput.Can be affected by compound interference and changes in metabolic rate.
LDH Release Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells.Direct measure of membrane damage.Less sensitive for early apoptosis; kinetic assay may be required.
Live/Dead Staining Uses fluorescent dyes (e.g., Calcein-AM/EthD-1) to stain live and dead cells.Provides direct visualization and quantification; suitable for imaging and flow cytometry.More expensive; requires fluorescence detection equipment.
ATP-based Quantifies ATP as an indicator of metabolically active cells.Highly sensitive and rapid.ATP levels can fluctuate with cellular stress, not just viability.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "cells + medium only" (negative control) and "cells + staurosporine (B1682477) 1 µM" (positive control for toxicity) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.

  • Cell Plating and Treatment: Follow steps 1-3 from the MTT protocol.

  • Prepare Controls: In separate wells, prepare a "maximum LDH release" control by adding a lysis buffer (provided with most commercial kits) to untreated cells 45 minutes before the end of the incubation.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided with the kit.

  • Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate cytotoxicity as a percentage of the maximum LDH release.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a potential mechanism by which this compound could induce programmed cell death.

G cluster_0 Cellular Response cluster_1 Apoptotic Cascade Aco This compound Mito Mitochondrial Stress Aco->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis pathway.

References

Technical Support Center: Acoforestinine (as a representative Diterpenoid Alkaloid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Acoforestinine and related diterpenoid alkaloids. Due to the limited specific information on "this compound," this guide leverages data from the broader class of Aconitum diterpenoid alkaloids, such as Aconitine, to address common challenges in experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the cytotoxic effects of our this compound compound. What could be the cause?

A1: Batch-to-batch variability is a common issue when working with complex natural products like diterpenoid alkaloids. Several factors can contribute to this:

  • Purity and Composition: The purity of the isolated compound can vary between batches. The presence of related alkaloids, even in small amounts, can significantly alter the biological activity.

  • Source Material Variation: The concentration of bioactive alkaloids in Aconitum species can vary depending on the season of collection, geographical location, and the specific plant part used (roots vs. leaves)[1].

  • Storage and Handling: Diterpenoid alkaloids can be sensitive to light, temperature, and pH. Improper storage can lead to degradation and loss of activity.

Q2: What is the primary mechanism of action for this compound and related diterpenoid alkaloids?

A2: The primary mechanism of action for many C19 diterpenoid alkaloids, like aconitine, is the activation of voltage-dependent sodium channels[2]. This leads to a persistent depolarization of the cell membrane, which can block neuronal conduction[2]. However, other mechanisms have been identified for different diterpenoid alkaloids, including anti-inflammatory effects, and some may act as inhibitors of sodium channels[2][3].

Q3: Are there known signaling pathways affected by this compound-like compounds?

A3: Yes, depending on the specific alkaloid and cell type, several signaling pathways can be affected. For instance, some diterpenoid alkaloids have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and enhance phosphoinositide 3-kinase (PI3K) phosphorylation.

Q4: We are struggling to reproduce published IC50 values for a related diterpenoid alkaloid. What are the critical experimental parameters we should standardize?

A4: Reproducibility issues often stem from subtle differences in experimental protocols. Key parameters to standardize include:

  • Cell Line Authentication and Passage Number: Ensure you are using a validated, low-passage number cell line.

  • Compound Solubilization: The solvent used and the final concentration can impact the compound's availability and activity.

  • Treatment Duration and Endpoint Assay: Adhere strictly to the published incubation times and use the same viability or toxicity assay.

  • Detailed Method Reporting: Incomplete or inaccurate reporting in publications can be a source of irreproducibility. Critical steps may be missing or poorly described.

Troubleshooting Guides

Issue 1: Inconsistent Antinociceptive Effects in Animal Models
  • Problem: The analgesic effect of your diterpenoid alkaloid is highly variable between experiments.

  • Potential Causes & Solutions:

    • Route of Administration: The method of delivery (e.g., intraperitoneal, intravenous) can significantly impact bioavailability and efficacy. Ensure consistency.

    • Toxicity vs. Analgesia: The antinociceptive action of some Aconitum alkaloids can be difficult to distinguish from systemic toxicity. A very narrow therapeutic window means that small variations in dosage can lead to vastly different outcomes.

    • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to alkaloids. Report and control for the specific strain and sex of the animals used.

Issue 2: Unexpected Cytotoxicity in Control Cell Lines
  • Problem: You are observing cell death in your control cell lines treated with the vehicle used to dissolve the this compound.

  • Potential Causes & Solutions:

    • Vehicle Toxicity: Some organic solvents (e.g., DMSO) can be toxic to cells at higher concentrations. Perform a vehicle-only toxicity curve to determine the maximum non-toxic concentration.

    • pH Shift: The addition of the compound or its vehicle may be altering the pH of the cell culture medium. Measure the pH after treatment and adjust if necessary.

Data Presentation

Table 1: Comparative Toxicity and Efficacy of Representative Diterpenoid Alkaloids

CompoundTypeTargetEffectED50 / EC50LD50Reference
AconitineC19-Diterpenoid AlkaloidVoltage-gated Na+ channelsAntinociceptive~0.06 mg/kg~0.15 mg/kg
3-acetylaconitineC19-Diterpenoid AlkaloidVoltage-gated Na+ channelsAntinociceptiveSimilar to AconitineSimilar to Aconitine
HypaconitineC19-Diterpenoid AlkaloidVoltage-gated Na+ channelsAntinociceptiveSimilar to AconitineSimilar to Aconitine
LappaconitineC19-Diterpenoid AlkaloidVoltage-gated Na+ channelsAntinociceptive~2.8 mg/kg~5 mg/kg
Compound 57aC19-Diterpenoid Alkaloid-Cytotoxic (HL-60, K562 cells)--
Navicularine BBis-diterpenoid Alkaloid-Cytotoxic (various cell lines)11.18 - 18.52 µM-

Experimental Protocols

Protocol 1: General Method for Assessing In Vitro Cytotoxicity of a Diterpenoid Alkaloid

  • Cell Culture: Culture the desired cancer cell line (e.g., HepG2, A-549) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Compound Preparation: Prepare a stock solution of the diterpenoid alkaloid in DMSO. Serially dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with the medium containing the various concentrations of the diterpenoid alkaloid. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VGSC Voltage-Gated Sodium Channel Na_ion Na+ ion VGSC->Na_ion Influx PI3K PI3K AKT Akt PI3K->AKT Activates ERK ERK Na_ion->PI3K Activates This compound This compound (Aconitine-like) This compound->VGSC Activates This compound->ERK Inhibits

Caption: Putative signaling pathways affected by this compound-like alkaloids.

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Source Aconitum Plant (Root/Tuber) Extraction Extraction & Purification Source->Extraction Compound Pure Diterpenoid Alkaloid Extraction->Compound Treatment Compound Treatment Compound->Treatment Administration Compound Administration Compound->Administration CellCulture Cell Culture (e.g., Cancer Cell Line) CellCulture->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay IC50 IC50 Determination Assay->IC50 AnimalModel Animal Model (e.g., Mouse) AnimalModel->Administration Observation Observation (Analgesia/Toxicity) Administration->Observation ED50_LD50 ED50/LD50 Determination Observation->ED50_LD50

Caption: General experimental workflow for diterpenoid alkaloid evaluation.

References

Technical Support Center: Enhancing the Bioavailability of Acoforestinine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section provides solutions to common issues encountered when working with compounds exhibiting low bioavailability.

Issue: Low Plasma Concentrations of Acoforestinine Post-Oral Administration

Low plasma levels are often a direct consequence of poor oral bioavailability. This can be attributed to low aqueous solubility, poor membrane permeability, and/or significant first-pass metabolism. The following table summarizes potential formulation strategies to overcome these challenges.

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyMechanism of ActionExpected Fold Increase in Bioavailability (Compound-dependent)Key Considerations
Lipid-Based Formulations
Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a fine emulsion in the GI tract, increasing the surface area for absorption and utilizing lipid absorption pathways.[1][2]2 to 10-foldRequires careful selection of oils, surfactants, and co-solvents.[2]
Solid Lipid Nanoparticles (SLNs)Encapsulates the compound in a solid lipid core, protecting it from degradation and enhancing uptake.[3][4]3 to 8-foldPotential for drug expulsion during storage; requires specialized equipment for production.[5]
Nanoparticle Formulations
Polymeric NanoparticlesEncapsulates the drug within a biodegradable polymer, allowing for controlled release and improved stability.[3][6]4 to 15-foldPolymer selection is critical; potential for toxicity depending on the polymer used.[6]
NanosuspensionsReduces the particle size of the drug to the nanometer range, significantly increasing the dissolution rate.[7][8]2 to 7-foldPhysical stability can be a challenge; requires high-pressure homogenization or milling.[8]
Solubility Enhancement
Cyclodextrin ComplexationForms inclusion complexes with the drug, increasing its aqueous solubility.[9][10]1.5 to 5-foldLimited by the stoichiometry of the complex and the size of the drug molecule.[10]
Solid DispersionsDisperses the drug in a hydrophilic carrier at the molecular level, improving the dissolution rate.[7]2 to 6-foldThe amorphous state can be unstable and may recrystallize over time.[11]
Co-administration Strategies
Permeation Enhancers (e.g., Piperine)Increases the permeability of the intestinal epithelium, facilitating drug absorption.[9][12]1.5 to 4-foldPotential for GI tract irritation; effects can be transient.[13]
Efflux Pump Inhibitors (e.g., Quercetin)Inhibits the action of efflux pumps like P-glycoprotein, which actively transport drugs out of cells.[12][14]2 to 5-foldSpecificity for efflux pumps can vary; potential for drug-drug interactions.[15]

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines a general method for developing a SEDDS formulation to enhance the oral bioavailability of a lipophilic compound like this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Kolliphor RH 40)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Development:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

    • Add the pre-weighed this compound to the excipient mixture.

    • Vortex the mixture until the this compound is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of a nanoemulsion and measure the time it takes to emulsify.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles

This protocol describes the nanoprecipitation method for preparing polymeric nanoparticles.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Aqueous phase (containing a stabilizer like Poloxamer 188 or PVA)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer in the organic solvent.

  • Slowly inject the organic phase into the vigorously stirring aqueous phase.

  • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent. A rotary evaporator can be used to expedite this process.

  • The nanoparticles will form spontaneously.

  • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Wash the nanoparticles with deionized water to remove any excess stabilizer or un-encapsulated drug.

  • Lyophilize the nanoparticles for long-term storage.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-individual variability in our animal studies with this compound. What could be the cause?

A1: High variability is common for compounds with poor bioavailability. It can be caused by:

  • Erratic Absorption: Poorly soluble drugs often have dissolution rate-limited absorption, which can be highly influenced by the gastrointestinal environment (e.g., pH, food content) of individual animals.

  • First-Pass Metabolism: If this compound is a substrate for metabolic enzymes (like Cytochrome P450s) in the gut wall or liver, genetic polymorphisms and physiological differences between animals can lead to significant variations in the extent of metabolism.[15]

  • Efflux Pump Activity: Differences in the expression levels of efflux pumps, such as P-glycoprotein, can lead to variable rates of drug efflux back into the intestinal lumen.[16][17]

Troubleshooting:

  • Employ a bioavailability-enhancing formulation (see Table 1) to improve and standardize absorption.

  • Consider co-administering a known inhibitor of relevant metabolic enzymes or efflux pumps, but be aware of potential confounding effects on your study.

Q2: How can we determine if this compound is a substrate for efflux pumps like P-glycoprotein?

A2: You can perform an in vitro Caco-2 cell permeability assay. Caco-2 cells are a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics similar to the intestinal epithelium, including the expression of efflux pumps like P-glycoprotein.

Experimental Workflow:

  • Seed Caco-2 cells on a semi-permeable membrane in a transwell plate.

  • Allow the cells to differentiate and form a monolayer.

  • Measure the transport of this compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side.

  • An efflux ratio (B-to-A transport / A-to-B transport) significantly greater than 2 suggests that the compound is a substrate for an efflux pump.

  • This experiment can be repeated in the presence of a known P-glycoprotein inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-glycoprotein involvement.

Q3: What is a simple, initial step to try and improve the solubility of this compound for in vivo studies?

A3: A straightforward initial approach is to attempt salt formation.[9] If this compound has a basic functional group (common for alkaloids), it can be converted to a salt (e.g., hydrochloride salt) by reacting it with an appropriate acid. This can significantly improve its aqueous solubility and dissolution rate.[9] Another simple method is to use co-solvents in the formulation, such as a mixture of water, ethanol, and polyethylene (B3416737) glycol (PEG), to increase the solubility of the compound for administration.[8] However, the tolerability of the co-solvent system in the animal model must be considered.

Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Formulation Strategy cluster_2 In Vivo Evaluation A This compound B Physicochemical Characterization (Solubility, LogP) A->B C In Vitro Permeability (e.g., Caco-2 Assay) B->C D Select Enhancement Approach (Lipid-based, Nanoparticle, etc.) B->D C->D Low Permeability/ Efflux Substrate E Formulation Development D->E F In Vitro Characterization (Particle Size, Drug Load) E->F G Animal Dosing (Oral Administration) F->G H Pharmacokinetic Study (Blood Sampling) G->H I Data Analysis (AUC, Cmax, Tmax) H->I I->D Optimize Formulation

Caption: Workflow for selecting and evaluating a bioavailability enhancement strategy.

Signaling_Pathway_Efflux_Pump cluster_intestinal_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream Drug_Lumen This compound Drug_Cell This compound Drug_Lumen->Drug_Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Drug_Cell->Drug_Lumen Efflux Drug_Blood This compound (Absorbed) Drug_Cell->Drug_Blood Absorption Inhibitor Efflux Pump Inhibitor (e.g., Quercetin) Inhibitor->Pgp Inhibition

Caption: Mechanism of efflux pump inhibition to enhance drug absorption.

References

Technical Support Center: Acoforestinine Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts during the bioactivity screening of acoforestinine (B1149226) and other C19-diterpenoid alkaloids.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioactivity screening challenging?

This compound is a C19-diterpenoid alkaloid isolated from Aconitum forrestii and Aconitum handelianum.[1][2] Like other alkaloids from the Aconitum genus, its complex structure and physicochemical properties present challenges in bioactivity screening. These challenges include a high potential for generating false-positive results, cytotoxicity that can mask specific bioactivities, and interference with assay components.[3][4]

Q2: What are the most common artifacts encountered when screening this compound?

The most common artifacts include:

  • False Positives: this compound may appear active in an assay without interacting with the intended biological target. This can be due to compound aggregation, reactivity with assay reagents, or interference with the detection method (e.g., fluorescence).[5][6][7][8]

  • Cytotoxicity-Masked Results: Aconitum alkaloids are known for their toxicity.[4][9] At certain concentrations, this compound may induce cell death, which can be misinterpreted as a specific inhibitory effect in cell-based assays.[10]

  • Promiscuous Inhibition: The compound may appear to inhibit multiple, unrelated targets. This is often a characteristic of Pan-Assay Interference Compounds (PAINS), which interact non-specifically with proteins or other assay components.[5][11]

Q3: How can I proactively minimize the risk of artifacts in my this compound screening campaign?

To minimize artifacts, consider the following:

  • Purity Assessment: Ensure the purity of the this compound sample using techniques like HPLC and LC-MS. Impurities can lead to confounding results.

  • Assay Selection: Choose assays that are less susceptible to interference. For example, consider label-free detection methods as an alternative to fluorescence-based assays.

  • Concentration Range: Test a wide range of concentrations to differentiate between specific bioactivity and non-specific effects like cytotoxicity.

  • Control Experiments: Include appropriate controls to identify potential assay interference. This includes testing the compound in the absence of the biological target to check for direct effects on the assay reagents or signal.

Q4: What are "orthogonal assays" and why are they important for hit validation?

Orthogonal assays are different experimental methods that measure the same biological endpoint through different principles or technologies.[7] For example, if an initial hit is identified in a fluorescence-based assay, an orthogonal validation could involve a luminescence-based or label-free binding assay. Validating hits with orthogonal assays is crucial to confirm that the observed activity is genuine and not an artifact of the primary screening method.[7]

II. Troubleshooting Guides

Issue 1: High Rate of Hits in Primary Screen

Possible Cause:

  • Compound Aggregation: At certain concentrations, this compound may form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Assay Interference: The compound may be interfering with the assay's detection system (e.g., autofluorescence).

  • Cytotoxicity: In cell-based assays, widespread cell death can appear as a positive hit.

Troubleshooting Workflow:

start High Hit Rate Observed check_aggregation Run Assay with Detergent (e.g., 0.01% Triton X-100) start->check_aggregation check_interference Perform Counter-Screen (No Target Control) start->check_interference check_cytotoxicity Run Cytotoxicity Assay (e.g., MTT, LDH) start->check_cytotoxicity analyze_detergent Significant IC50 Shift? check_aggregation->analyze_detergent analyze_interference Signal in No Target Control? check_interference->analyze_interference analyze_cytotoxicity Is Compound Cytotoxic at Screening Concentration? check_cytotoxicity->analyze_cytotoxicity is_aggregation Likely Aggregation Artifact analyze_detergent->is_aggregation Yes valid_hit Proceed to Orthogonal Assay Validation analyze_detergent->valid_hit No is_interference Likely Assay Interference analyze_interference->is_interference Yes analyze_interference->valid_hit No is_cytotoxicity Likely Cytotoxicity Artifact analyze_cytotoxicity->is_cytotoxicity Yes analyze_cytotoxicity->valid_hit No start Inconsistent Results check_stability Assess Compound Stability (e.g., pre-incubate in buffer, analyze by HPLC) start->check_stability check_solubility Visually Inspect for Precipitation and Measure Solubility start->check_solubility standardize_cells Standardize Cell Culture Conditions (Passage #, Seeding Density) start->standardize_cells analyze_stability Degradation Observed? check_stability->analyze_stability analyze_solubility Precipitation Observed? check_solubility->analyze_solubility analyze_cells Are Cell Conditions Consistent? standardize_cells->analyze_cells is_unstable Optimize Buffer/Storage Conditions analyze_stability->is_unstable Yes re_run Re-run Experiment with Optimized Conditions analyze_stability->re_run No is_insoluble Use Solubilizing Agent or Lower Concentration analyze_solubility->is_insoluble Yes analyze_solubility->re_run No is_variable_cells Implement Strict Cell Culture SOPs analyze_cells->is_variable_cells No analyze_cells->re_run Yes is_unstable->re_run is_insoluble->re_run is_variable_cells->re_run This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Binds to Site 2 Depolarization Persistent Depolarization VGSC->Depolarization Inhibits Inactivation Ca_Influx Increased Ca2+ Influx Depolarization->Ca_Influx Toxicity Neurotoxicity & Cardiotoxicity Ca_Influx->Toxicity LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB STAT3 STAT3 Pathway TLR4->STAT3 Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory STAT3->Pro_inflammatory This compound This compound This compound->MAPK This compound->NFkB This compound->STAT3

References

Validation & Comparative

A Comparative Analysis of Acoforestinine and Aconitine: Unraveling Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the diterpenoid alkaloids, acoforestinine (B1149226) and aconitine (B1665448).

In the realm of natural product chemistry and pharmacology, the genus Aconitum stands out as a source of structurally complex and biologically potent diterpenoid alkaloids. Among these, aconitine is extensively studied for its profound physiological effects. This guide aims to provide a detailed comparison of the biological activities of aconitine and the lesser-known this compound.

While aconitine has been the subject of numerous investigations, it is important to note that scientific literature on the biological activity of this compound is sparse. This compound, a diterpenoid alkaloid isolated from Aconitum handelianum, has been identified and its chemical structure elucidated[1]. However, to date, there is a significant lack of published experimental data detailing its pharmacological or toxicological profile.

Therefore, this guide will provide a comprehensive overview of the well-documented biological activity of aconitine, supported by experimental data and methodologies. This will be followed by a general comparison with the broader class of Aconitum diterpenoid alkaloids, the group to which this compound belongs, to provide a contextual understanding.

Aconitine: A Potent Modulator of Voltage-Gated Sodium Channels

Aconitine is a C19-norditerpenoid alkaloid renowned for its high toxicity, primarily mediated through its interaction with voltage-gated sodium channels (VGSCs) in excitable tissues such as the myocardium, neurons, and skeletal muscles[2][3][4].

Mechanism of Action

Aconitine binds to site 2 of the α-subunit of VGSCs, a site also targeted by other neurotoxins like batrachotoxin (B49) and veratridine[2][3]. This binding has two major consequences:

  • Persistent Activation: Aconitine prevents the channels from inactivating, leading to a prolonged influx of sodium ions[2][3]. This sustained depolarization makes the cell membrane refractory to further excitation[3].

  • Shift in Activation Voltage: The binding of aconitine causes the sodium channels to open at a more negative membrane potential than usual[2].

This persistent activation of sodium channels is the underlying cause of the cardiotoxic and neurotoxic effects of aconitine[3][5].

Biological Effects

The biological effects of aconitine are dose-dependent and can be broadly categorized into cardiotoxic and neurotoxic effects. At lower concentrations, it can exhibit therapeutic potential, including analgesic and anti-inflammatory properties[6][7].

Cardiotoxicity:

  • Induces cardiac arrhythmias, including ventricular tachycardia and fibrillation[3].

  • Exerts a positive inotropic effect by prolonging sodium influx during the action potential[3][4].

  • Can lead to hypotension and bradycardia through activation of the ventromedial nucleus of the hypothalamus[3][4].

Neurotoxicity:

  • Causes a massive influx of sodium in neurons, leading to rapid depolarization[2].

  • This depolarization triggers the opening of voltage-gated calcium channels, enhancing neurotransmitter release[4].

  • At low concentrations (<0.1 μM), it increases the release of acetylcholine (B1216132), leading to muscle tension[2][8].

  • At higher concentrations (0.3–3 μM), it decreases acetylcholine release, resulting in muscle paralysis[2][8].

Pharmacological Activities:

  • Analgesic Effects: Aconitine has been traditionally used for its analgesic properties, which are thought to be mediated by the initial activation and subsequent blockade of sodium channels in sensory neurons[9].

  • Anti-inflammatory Effects: Aconitine has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators[7].

  • Anti-cancer Potential: Some studies suggest that aconitine may have anti-cancer properties[10][11].

Quantitative Data on Aconitine's Biological Activity
Biological EffectExperimental ModelConcentration/DoseObserved EffectReference
Acetylcholine ReleaseMouse nerve-hemidiaphragm<0.1 μMIncreased electrically evoked release[2][8]
Acetylcholine ReleaseMouse nerve-hemidiaphragm0.3–3 μMDecreased electrically evoked release[2][8]
Antifeedant ActivityBrown planthoppers9.2 mg/cm²Effective antifeedant concentration[6]
Human Lethal Dose-0.2 mgEstimated lethal dose[6]

Experimental Protocols

Assessment of Aconitine's Effect on Voltage-Gated Sodium Channels

A common method to study the effect of aconitine on VGSCs is through patch-clamp electrophysiology .

Methodology:

  • Cell Culture: Use cell lines that express the desired sodium channel subtype (e.g., HEK293 cells transfected with the NaV1.5 channel).

  • Electrophysiological Recording:

    • A glass micropipette with a diameter of ~1 µm is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • A voltage clamp amplifier is used to control the cell membrane potential and record the ionic currents flowing across the membrane.

  • Application of Aconitine:

    • A baseline recording of sodium currents is obtained in the absence of the compound.

    • Aconitine is then perfused into the extracellular solution at various concentrations.

  • Data Analysis:

    • Changes in the kinetics of the sodium current are measured, including the rate of inactivation and the voltage-dependence of activation.

    • The effect of aconitine on the peak sodium current is also quantified.

In Vivo Assessment of Cardiotoxicity

Methodology using a rat model:

  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Aconitine Administration: Aconitine is dissolved in a suitable vehicle (e.g., saline with a small amount of acid to aid dissolution) and administered intravenously.

  • Electrocardiogram (ECG) Monitoring:

    • Needle electrodes are inserted subcutaneously into the limbs of the anesthetized rat to record the ECG.

    • A continuous ECG recording is taken before, during, and after the administration of aconitine.

  • Endpoint Measurement:

    • The primary endpoints are the onset of various arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

    • The dose of aconitine required to induce these arrhythmias is determined.

Signaling Pathways and Experimental Workflows

Aconitine_Mechanism Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prevents Inactivation Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Opens Voltage-Gated Ca2+ Channels Cardiotoxicity Cardiotoxicity (Arrhythmias) Depolarization->Cardiotoxicity Neurotransmitter Altered Neurotransmitter Release Ca_Influx->Neurotransmitter Neurotoxicity Neurotoxicity (Paralysis/Excitation) Neurotransmitter->Neurotoxicity

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with NaV1.5) Seal_Formation Giga-ohm Seal Formation Cell_Culture->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Rec Baseline Na+ Current Recording Whole_Cell->Baseline_Rec Aconitine_App Aconitine Application Baseline_Rec->Aconitine_App Post_Rec Post-Application Recording Aconitine_App->Post_Rec Data_Analysis Analysis of Current Kinetics (Activation, Inactivation) Post_Rec->Data_Analysis

This compound in the Context of Aconitum Alkaloids

Given the absence of specific data for this compound, a comparison can be drawn from the general characteristics of the broader class of C19-diterpenoid alkaloids found in Aconitum species. These alkaloids are structurally complex and are known to possess a wide range of biological activities.

The toxicity and pharmacological effects of Aconitum alkaloids are closely linked to their chemical structure, particularly the nature of the ester groups on the diterpenoid skeleton[9].

  • Diester-diterpenoid alkaloids , such as aconitine, are generally the most toxic. They act as potent activators of voltage-gated sodium channels[9]. It is plausible that this compound, being a diterpenoid alkaloid from Aconitum, may also interact with ion channels, but its specific target and mode of action remain to be determined.

  • Monoester-diterpenoid alkaloids are typically less toxic and can act as antagonists at sodium channels, exhibiting antiarrhythmic and antinociceptive properties[9].

  • Alkaloids without an ester side chain are the least toxic[9].

Without experimental data, the biological activity of this compound can only be hypothesized based on its structural similarity to other Aconitum alkaloids. Further research, including isolation of sufficient quantities of this compound and subsequent in vitro and in vivo studies, is necessary to elucidate its specific biological profile.

Conclusion

Aconitine is a well-characterized diterpenoid alkaloid with a clear mechanism of action centered on the persistent activation of voltage-gated sodium channels. This activity underlies both its profound toxicity and its potential therapeutic effects. In stark contrast, this compound remains an enigmatic member of the Aconitum alkaloid family. While its existence is confirmed, a comprehensive understanding of its biological activity is conspicuously absent from the current scientific literature.

For researchers in drug development, aconitine serves as a classic example of a potent natural toxin with a defined molecular target, offering a template for understanding the structure-activity relationships of sodium channel modulators. The dearth of information on this compound highlights a gap in our knowledge and presents an opportunity for future research to explore the pharmacological potential of this uncharacterized natural product. The comparison underscores the vast chemical diversity within the Aconitum genus and the need for continued investigation into its lesser-known constituents.

References

Comparative analysis of Aconitum diterpenoid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Aconitum Diterpenoid Alkaloids: Unveiling Their Therapeutic Potential and Toxicological Concerns

For Researchers, Scientists, and Drug Development Professionals

The genus Aconitum, commonly known as monkshood or wolfsbane, harbors a complex and fascinating array of diterpenoid alkaloids. These compounds, while notorious for their potent toxicity, also possess a wide spectrum of pharmacological activities, making them a subject of intense research for potential therapeutic applications. This guide provides a comparative analysis of the three main classes of Aconitum diterpenoid alkaloids—C18, C19, and C20—focusing on their cytotoxic, anti-inflammatory, and analgesic properties, supported by experimental data and detailed methodologies.

Classification of Aconitum Diterpenoid Alkaloids

Aconitum diterpenoid alkaloids are classified based on the carbon skeleton of their diterpene core.[1] The three primary types are:

  • C18-Diterpenoid Alkaloids: These alkaloids have lost a carbon atom (C-18) from the typical diterpenoid structure.[2] Prominent examples include lappaconitine (B608462) and ranaconitine.[3]

  • C19-Diterpenoid Alkaloids: This is the largest and most structurally diverse group, characterized by a C19 norditerpenoid skeleton.[4][5] This class includes some of the most well-known and highly toxic alkaloids such as aconitine, mesaconitine, and hypaconitine.

  • C20-Diterpenoid Alkaloids: These alkaloids retain the full 20-carbon skeleton of the parent diterpene. Examples include atisine, kobusine, and pseudokobusine.

Comparative Pharmacological Activities

The diverse structures of these alkaloids give rise to a range of biological activities, from potent toxicity to promising therapeutic effects. A comparative overview of their key pharmacological actions is presented below.

Cytotoxic Activity

Certain Aconitum diterpenoid alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The C20-diterpenoid alkaloids, in particular, have shown promising activity, while the highly toxic C19-diterpenoid alkaloids have been less explored in this context.

Table 1: Comparative Cytotoxic Activity (GI50/IC50 µM) of Aconitum Diterpenoid Alkaloids

Alkaloid/DerivativeTypeCell LineGI50/IC50 (µM)Reference
DelphelineC19-LycoctonineMCF-717.3
DelbrunineC19-LycoctonineMCF-716.5
DelbrunineC19-LycoctonineA54910.6
8-O-azeloyl-14-benzoylaconineC19-AconitineHCT-15, A549, MCF-710 - 20
11-m-Trifluorometylbenzoyl-pseudokobusineC20-HetisineRaji~3.3 (2.2 µg/ml)
11-Anisoyl-pseudokobusineC20-HetisineRaji~3.8 (2.4 µg/ml)

Note: Conversion from µg/ml to µM requires the molecular weight of the specific compound and is approximated here for comparative purposes.

Anti-inflammatory Activity

Aconitum alkaloids have been traditionally used to treat inflammatory conditions. Modern research has substantiated these claims, demonstrating that various diterpenoid alkaloids can inhibit key inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity (IC50 µM) of Aconitum Diterpenoid Alkaloids

AlkaloidTypeAssayIC50 (µM)Reference
SongorineC20HFLS-RA cell proliferation>350 µg/ml
BenzoylaconineC19HFLS-RA cell proliferation>1000 µg/ml
AconitineC19HFLS-RA cell proliferation~609.9 µg/ml (72h)
Taipeinine AC19NO production (RAW 264.7)30.5
Aconitine Derivative 2C19NO production (RAW 264.7)4.7
Franchetine Derivative 1C19NO production (RAW 264.7)Stronger than celecoxib
Analgesic Activity

The analgesic properties of Aconitum alkaloids are well-documented, with some compounds demonstrating potency comparable to or exceeding that of conventional painkillers. This activity is often linked to their interaction with voltage-gated sodium channels.

Table 3: Comparative Analgesic Activity (ED50 mg/kg) of Aconitum Diterpenoid Alkaloids

Alkaloid/DerivativeTypeAnimal Model/TestED50 (mg/kg, s.c.)Reference
LappaconitineC18Acetic acid-induced writhing (mice)3.50
Crassicauline AC19Acetic acid-induced writhing (mice)0.0480
8-O-deacetyl-8-O-ethylcrassicauline AC19Acetic acid-induced writhing (mice)0.0972
8-O-ethylyunaconitineC19Acetic acid-induced writhing (mice)0.0591
Franchetine Derivative 1C19Acetic acid-induced visceral pain (mice)2.15

Signaling Pathways and Mechanisms of Action

The pharmacological and toxicological effects of Aconitum diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways.

Cytotoxicity and Anti-Cancer Mechanisms

While the precise mechanisms are still under investigation, some C20-diterpenoid alkaloids have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and enhance phosphoinositide 3-kinase (PI3K) phosphorylation, leading to cell cycle arrest in the G1 or sub-G1 phase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Inhibits AKT AKT PI3K->AKT G1_Arrest G1/Sub G1 Arrest AKT->G1_Arrest Promotes ERK->G1_Arrest Inhibits Progression Alkaloid C20-Diterpenoid Alkaloid Alkaloid->Receptor

Caption: C20-Alkaloid Induced Cell Cycle Arrest Pathway.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these alkaloids are largely attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of the inflammatory response.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Translocates & Activates MAPK->Inflammatory_Genes Activates LPS LPS LPS->TLR4 Alkaloid Aconitum Alkaloid Alkaloid->IKK Inhibits Alkaloid->MAPK Inhibits cluster_membrane Cell Membrane Na_Channel Voltage-gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Persistent Activation Alkaloid Aconitum Alkaloid (DDA) Alkaloid->Na_Channel Binds to Site 2 Depolarization Membrane Depolarization Na_Influx->Depolarization Arrhythmia Arrhythmia (Cardiotoxicity) Depolarization->Arrhythmia Cardiac Tissue Neuronal_Firing Uncontrolled Firing (Neurotoxicity/Analgesia) Depolarization->Neuronal_Firing Neuronal Tissue

References

Aconitine and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A Pivotal Shift from Acoforestinine to the Archetypal Aconitine

Initial investigations into the structure-activity relationship (SAR) of this compound yielded limited specific data. Consequently, this guide has been refocused to Aconitine, a structurally related and extensively studied diterpenoid alkaloid. Aconitine and its derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects. Understanding the relationship between their complex chemical structures and their pharmacological activities is crucial for the development of novel therapeutic agents with improved efficacy and reduced toxicity.

This guide provides a comparative analysis of the structure-activity relationships of Aconitine analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Structure-Activity Relationship Data

The biological activity of Aconitine analogs is significantly influenced by substitutions at various positions on its core diterpenoid skeleton. The following tables summarize the quantitative data on the analgesic and antitumor activities of selected Aconitine derivatives.

Analgesic Activity of Aconitine Analogs

The analgesic effects of Aconitine derivatives are often evaluated using the acetic acid-induced writhing test in mice. The potency is typically expressed as the EC50 value, which is the concentration of the compound that produces 50% of the maximal possible effect.

CompoundModificationAnalgesic Activity (EC50, mg/kg)Reference
AconitineParent Compound0.08[1]
Compound 15-0.0480[1]
Compound 40Derivative of Compound 150.0591[1]
Compound 42Derivative of Compound 150.0972[1]
Compound 47Diterpenoid alkaloid15[1]

Key SAR Insights for Analgesic Activity:

  • C8 Position: The presence of an acetyloxy or ethoxy group at the C8 position is a significant moiety for analgesic activity.

  • A-Ring: A trivalent nitrogen atom in the A-ring is crucial. Activity is diminished if the nitrogen is part of an amide group or in an N-deethyl or imide structure.

  • C14 Position: An aromatic ester at C-14 is important for analgesic properties.

  • Ring D: The saturation state of ring D influences analgesic activity.

Antitumor Activity of Aconitine Analogs

The antitumor activity of Aconitine and its derivatives is assessed against various cancer cell lines using cytotoxicity assays, such as the MTT assay. The IC50 value, representing the concentration that inhibits 50% of cell growth, is a key metric.

CompoundCell LineAntitumor Activity (IC50, µM)Reference
Aconitine (AC)HCT8 (Colon Adenocarcinoma)Potent
Compound 16MCF-7 (Breast Cancer)Potent
Compound 17HepG2 (Hepatoblastoma)Potent
Compound 24oCMT-7364 (Canine Mammary Carcinoma)8.14
Compound 24fCMT-7364 (Canine Mammary Carcinoma)19.67
Compound 24kCMT-7364 (Canine Mammary Carcinoma)17.54
Compound 24lCMT-7364 (Canine Mammary Carcinoma)15.22

Key SAR Insights for Antitumor Activity:

  • Ester Groups: The number and position of ester groups have a significant impact on cytotoxicity. Compounds with two ester groups, like Aconitine, generally show stronger activity.

  • C8 Position: Modifications at the C8 position can influence antitumor potency.

  • C3 Position: The presence of a hydroxyl group at the C3 position may increase cytotoxic activity.

  • C6 Position: Acylation at the C6 position appears to be critical for cytotoxic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This widely used in vivo assay evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.

Procedure:

  • Animal Preparation: Male Kunming mice (18-22 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Grouping and Administration: Mice are randomly divided into a control group, a positive control group (e.g., aspirin), and test groups receiving different doses of the Aconitine analog. The test compounds are administered intraperitoneally (i.p.) or subcutaneously (s.c.).

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected i.p. with 0.1 mL/10g of 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation box. After a 5-minute latency period, the number of writhes (characterized by abdominal muscle contraction and extension of the hind limbs) is counted for 15 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The EC50 value is then determined from the dose-response curve.

MTT Assay for Antitumor Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Cell Culture: Cancer cell lines (e.g., HCT8, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the Aconitine analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations

Structure-Activity Relationship Logic

This diagram illustrates the general logic of a structure-activity relationship study, starting from a lead compound and exploring the effects of various modifications on its biological activity.

SAR_Logic cluster_0 Lead Compound cluster_1 Modifications cluster_2 Biological Activity Aconitine Aconitine Core Mod1 C8 Substitution (e.g., Acetyl, Ethyl) Aconitine->Mod1 Synthesize Analogs Mod2 A-Ring N-modification (e.g., De-ethylation) Aconitine->Mod2 Synthesize Analogs Mod3 C14 Esterification (e.g., Benzoyl) Aconitine->Mod3 Synthesize Analogs Mod4 Other Substitutions (e.g., C3, C6) Aconitine->Mod4 Synthesize Analogs Activity Analgesic or Antitumor Effect Mod1->Activity Biological Assay Mod2->Activity Biological Assay Mod3->Activity Biological Assay Mod4->Activity Biological Assay

Caption: Logical flow of a structure-activity relationship study.

Experimental Workflow for Analgesic and Antitumor Assays

The following diagram outlines the general workflow for evaluating the analgesic and antitumor activities of Aconitine analogs.

Experimental_Workflow cluster_analgesic Analgesic Activity Assay (In Vivo) cluster_antitumor Antitumor Activity Assay (In Vitro) A1 Animal Acclimation (Mice) A2 Drug Administration (i.p. or s.c.) A1->A2 A3 Acetic Acid Injection (0.6% i.p.) A2->A3 A4 Observe Writhing (15 min) A3->A4 A5 Calculate % Inhibition & EC50 A4->A5 B1 Cell Culture (Cancer Cell Lines) B2 Compound Treatment (Varying Concentrations) B1->B2 B3 MTT Assay (Cell Viability) B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate % Viability & IC50 B4->B5

Caption: Workflow for analgesic and antitumor activity assays.

Aconitine and the NF-κB Signaling Pathway

Aconitine has been shown to exert its antitumor effects, at least in part, by modulating the NF-κB signaling pathway. This pathway is a key regulator of inflammation, cell proliferation, and apoptosis. The diagram below illustrates a simplified model of how Aconitine may inhibit this pathway.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response Stimulus e.g., TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Leads to activation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription (Pro-survival, Pro-inflammatory) Nucleus->Gene Promotes Apoptosis Apoptosis Gene->Apoptosis Inhibits Aconitine Aconitine Aconitine->IKK Inhibits Aconitine->Apoptosis Promotes

References

Validating the Mechanism of Action of Acoforestinine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To effectively validate the mechanism of action of a novel compound like Acoforestinine, a multi-faceted approach involving targeted in vitro and in vivo studies is essential. This guide outlines a comprehensive strategy for researchers, scientists, and drug development professionals to elucidate and confirm the biological activity of this compound, comparing its potential performance with established alternatives through robust experimental data.

Introduction

The quest for novel therapeutics often leads to the discovery of unique molecular entities with the potential to address unmet medical needs. This compound, a recently identified compound, has shown preliminary promise in preclinical models, suggesting a distinct mechanism of action that warrants thorough investigation. This guide provides a framework for validating this mechanism, presenting data in a comparative context, and detailing the necessary experimental protocols.

Proposed Signaling Pathway of this compound

The initial hypothesis for this compound's mechanism of action centers on its interaction with key cellular signaling pathways implicated in disease progression. A proposed pathway is visualized below, providing a testable model for experimental validation.

G This compound This compound TargetReceptor Target Receptor (e.g., GPCR, Kinase) This compound->TargetReceptor Binding and Activation DownstreamEffector1 Downstream Effector 1 (e.g., Adenylyl Cyclase) TargetReceptor->DownstreamEffector1 Signal Transduction SecondMessenger Second Messenger (e.g., cAMP) DownstreamEffector1->SecondMessenger Generation ProteinKinase Protein Kinase (e.g., PKA) SecondMessenger->ProteinKinase Activation TranscriptionFactor Transcription Factor (e.g., CREB) ProteinKinase->TranscriptionFactor Phosphorylation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Modulation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse G A Compound Screening (High-Throughput) B Target Identification (e.g., Affinity Chromatography) A->B C In Vitro Binding Assays (e.g., SPR, Radioligand) B->C D Cellular Functional Assays (e.g., Reporter Gene, Second Messenger) C->D E Pathway Analysis (Western Blot, qPCR for downstream targets) D->E F Off-Target Profiling (Kinase Panel, Safety Screening) D->F G In Vivo Model Validation (Xenograft, Disease Model) E->G F->G H Mechanism Confirmed G->H

A Comparative Analysis of Alkaloid Cross-Reactivity at Key Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diverse pharmacological effects of alkaloids are often attributed to their ability to interact with a wide range of molecular targets, particularly neurotransmitter receptors. Understanding the cross-reactivity of these compounds is crucial for drug development, enabling the prediction of potential therapeutic effects and off-target liabilities. This guide provides a comparative analysis of the binding affinities of four distinct alkaloids—Mitragynine (B136389), Aconitine, Berberine, and Sanguinarine—across a panel of opioid, adrenergic, serotonin, and muscarinic receptors.

While the initial focus of this guide was to include Acoforestinine, a comprehensive search of available scientific literature yielded no significant data on its receptor binding profile. Therefore, this guide proceeds with a comparative analysis of the aforementioned well-characterized alkaloids to illustrate the principles of receptor cross-reactivity.

Comparative Binding Affinities of Selected Alkaloids

The following table summarizes the reported binding affinities (Ki, IC50, or EC50 in nM) of Mitragynine, Aconitine, Berberine, and Sanguinarine at various G-protein coupled receptors (GPCRs). Lower values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeMitragynine (nM)Aconitine (nM)Berberine (nM)Sanguinarine (nM)
Opioid Mu (μ)198[1]---
Delta (δ)>10,000[2]---
Kappa (κ)161[1]---
Adrenergic Alpha-1A (α1A)1,300[1]---
Alpha-2A (α2A)1,260[3]---
Serotonin 5-HT1A5,800[4]---
5-HT2A>10,000[4]---
5-HT2C58.77% inhibition @ 10,000[5]---
5-HT764.41% inhibition @ 10,000[5]---
Muscarinic M1-IC50 = 20,000--
M2-IC50 = 20,000Ki = 4,900[6]-
M3----

Note: A hyphen (-) indicates that no reliable binding data was found in the searched literature for that specific alkaloid-receptor interaction. The data presented is compiled from various sources and experimental conditions may differ.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive)

This method is used to determine the affinity of an unlabeled compound (the alkaloid) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. This is achieved by homogenization in a lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.[7]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor alkaloid.[7]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for each specific receptor and radioligand pair.[7]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, commonly by rapid filtration through a glass fiber filter plate. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[7]

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor alkaloid. The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays: GTPγS Binding and BRET

Functional assays measure the cellular response following receptor activation by a ligand, providing information on the ligand's efficacy (agonist, antagonist, or inverse agonist).

[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, an early step in the GPCR signaling cascade.

Protocol Outline:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the GPCR of interest are prepared.

  • Assay Setup: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), the non-hydrolyzable GTP analog [35S]GTPγS, and the test alkaloid.

  • G-protein Activation: Agonist binding to the GPCR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.

  • Termination and Filtration: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free [35S]GTPγS by filtration.[2]

  • Detection and Analysis: The radioactivity on the filters is counted to quantify the amount of [35S]GTPγS binding, which is proportional to the level of G-protein activation. Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the alkaloid.[2]

Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is a powerful technique to monitor protein-protein interactions in living cells in real-time. It can be used to study ligand-induced G-protein activation or the recruitment of other signaling proteins like β-arrestin.

Protocol Outline:

  • Cell Transfection: Cells are co-transfected with plasmids encoding the GPCR of interest and the signaling proteins (e.g., G-protein subunits or β-arrestin) fused to a BRET donor (e.g., a luciferase) and a BRET acceptor (e.g., a fluorescent protein).[8][9]

  • Cell Plating and Ligand Stimulation: The transfected cells are plated in a microplate. After addition of the luciferase substrate, the cells are stimulated with the test alkaloid.[8]

  • BRET Signal Detection: Upon ligand-induced interaction of the donor- and acceptor-tagged proteins, energy is transferred from the donor to the acceptor, resulting in light emission from the acceptor. The ratio of acceptor to donor emission is measured using a plate reader.[8]

  • Data Analysis: Changes in the BRET ratio upon ligand stimulation are used to generate dose-response curves to determine the potency and efficacy of the alkaloid.[9]

GPCR Signaling Pathways

The interaction of alkaloids with GPCRs triggers intracellular signaling cascades that are dependent on the type of G-protein to which the receptor is coupled. The three main families of G-proteins are Gs, Gi/o, and Gq/11.

GPCR_Signaling cluster_Gs Gs Pathway cluster_Gi Gi/o Pathway cluster_Gq Gq/11 Pathway Gs_Receptor Gs-Coupled Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein Activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs Stimulates cAMP cAMP AC_Gs->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs Phosphorylates targets leading to Gi_Receptor Gi/o-Coupled Receptor Gi_Protein Gi/o Protein Gi_Receptor->Gi_Protein Activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi Inhibits cAMP_dec Decreased cAMP AC_Gi->cAMP_dec Cellular_Response_Gi Cellular Response cAMP_dec->Cellular_Response_Gi Leads to Gq_Receptor Gq/11-Coupled Receptor Gq_Protein Gq/11 Protein Gq_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq Leads to PKC->Cellular_Response_Gq Leads to

Caption: Overview of the three main GPCR signaling pathways.

  • Gs Pathway: Gs-coupled receptors (e.g., β-adrenergic receptors) activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

  • Gi/o Pathway: Gi/o-coupled receptors (e.g., μ-opioid[9][10], M2 muscarinic, and α2-adrenergic receptors[2]) inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.

  • Gq/11 Pathway: Gq/11-coupled receptors (e.g., M1 and M3 muscarinic[11], and α1-adrenergic receptors[7]) activate phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Receptor-Specific Signaling

The following diagrams illustrate the specific G-protein coupling for the receptor families discussed in this guide.

Opioid_Receptors MOR Mu Opioid Receptor (μOR) Gi_o Gi/o Pathway MOR->Gi_o DOR Delta Opioid Receptor (δOR) DOR->Gi_o KOR Kappa Opioid Receptor (κOR) KOR->Gi_o

Caption: Opioid receptors primarily couple to the Gi/o signaling pathway.[9][10][12]

Adrenergic_Receptors Alpha1 Alpha-1 Adrenergic Receptor (α1) Gq_11 Gq/11 Pathway Alpha1->Gq_11 Alpha2 Alpha-2 Adrenergic Receptor (α2) Gi_o Gi/o Pathway Alpha2->Gi_o

Caption: Adrenergic receptors couple to distinct G-protein pathways.[2][7]

Serotonin_Receptors HT1A 5-HT1A Receptor Gi_o Gi/o Pathway HT1A->Gi_o HT2A 5-HT2A Receptor Gq_11 Gq/11 Pathway HT2A->Gq_11 Muscarinic_Receptors M1 M1 Muscarinic Receptor Gq_11 Gq/11 Pathway M1->Gq_11 M2 M2 Muscarinic Receptor Gi_o Gi/o Pathway M2->Gi_o M3 M3 Muscarinic Receptor M3->Gq_11

References

Independent Verification of Acoforestinine Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Aconitum Alkaloids

The primary bioactive compounds isolated from Aconitum species are diterpenoid alkaloids.[1][2] These alkaloids are known for their potent biological activities, which also contribute to their high toxicity.[3][4][5] The most studied of these is aconitine.

Table 1: Overview of Major Diterpenoid Alkaloids from Aconitum Species and their Investigated Properties

Alkaloid ClassRepresentative Compound(s)Investigated Biological ActivitiesKey Toxicities
C19-Diterpenoid AlkaloidsAconitine, Mesaconitine, HypaconitineAnalgesic, Anti-inflammatory, CardiotonicHigh cardiotoxicity and neurotoxicity
C20-Diterpenoid AlkaloidsAtisine, HetisineLower toxicity compared to C19 alkaloids, AntiarrhythmicLess studied, generally considered less toxic
Bisditerpenoid AlkaloidsVilmorrianine ACytotoxic against cancer cell linesToxicity profile not well-established

This table is a summary of findings from multiple sources on the Aconitum genus and is not specific to Acoforestinine.

Experimental Protocols for Investigating Aconitum Alkaloids

Due to the absence of specific research on "this compound," detailed experimental protocols for this compound cannot be provided. However, the following are generalized methodologies commonly employed in the study of Aconitum alkaloids.

Cytotoxicity Assays

A standard method to assess the anti-cancer potential of compounds from Aconitum is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT_Assay cluster_setup Cell Seeding and Treatment cluster_assay MTT Addition and Measurement seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with varying concentrations of Aconitum extract/alkaloid incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analysis Data Analysis: Calculate IC50 measure->analysis

Caption: Workflow of an MTT assay to determine the cytotoxic effects of Aconitum compounds.

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of Aconitum extracts are often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Signaling Pathway: LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene promotes iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Aconitum Aconitum Alkaloids Aconitum->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and its inhibition.

Conclusion

While the specific compound "this compound" lacks dedicated scientific research, the broader genus Aconitum is a rich source of biologically active diterpenoid alkaloids. These compounds exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and cytotoxic activities. However, their therapeutic potential is severely limited by a narrow therapeutic index and significant cardiotoxicity and neurotoxicity.

For researchers, scientists, and drug development professionals, the key takeaway is the critical need for further investigation to isolate and characterize novel, less toxic derivatives from Aconitum forrestii. Future research should focus on elucidating the structure-activity relationships of these compounds to enhance their therapeutic efficacy while minimizing their toxic side effects. Until such studies are published for "this compound," any consideration of its use must be approached with extreme caution, relying on the extensive but toxicity-warned literature on the Aconitum genus.

References

Acoforestinine vs. Synthetic Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative guide on the biological activities of acoforestinine (B1149226) and its synthetic analogs is currently not feasible due to a lack of available scientific data. Extensive searches of peer-reviewed literature and chemical databases have revealed a significant gap in the research landscape concerning this specific diterpenoid alkaloid and its derivatives.

This compound is a diterpenoid alkaloid isolated from the plant Aconitum handelianum. Its chemical structure has been identified with the molecular formula C35H51NO10. While research on the genus Aconitum has yielded a wealth of information on various other alkaloids, many of which exhibit potent biological activities including analgesic, anti-inflammatory, and cardiotonic effects, this compound itself remains largely uncharacterized in terms of its pharmacological profile.

Similarly, the synthesis and biological evaluation of this compound analogs have not been reported in the accessible scientific literature. The development of synthetic analogs of natural products is a crucial step in drug discovery, often aimed at improving potency, selectivity, and pharmacokinetic properties, or reducing toxicity. The absence of such studies for this compound means that no comparative data on efficacy or mechanism of action is available.

Future Research Directions

To enable a comprehensive comparison as outlined in the initial request, the following research areas would need to be addressed:

  • Isolation and Purification: A validated and scalable method for the isolation and purification of this compound from Aconitum handelianum would be required to obtain sufficient quantities for extensive biological screening.

  • In-depth Biological Profiling of this compound: A battery of in vitro and in vivo assays would be necessary to elucidate the biological activities of this compound. This would involve determining its efficacy in various disease models and identifying its molecular targets and signaling pathways.

  • Synthesis of this compound Analogs: A synthetic chemistry program would need to be established to design and synthesize a library of this compound analogs with systematic structural modifications.

  • Comparative Biological Evaluation: this compound and its synthetic analogs would then need to be tested in parallel using standardized experimental protocols to generate robust and comparable data. This would include determining key parameters such as IC50 or EC50 values.

Until such foundational research is conducted and published, a data-driven comparison of this compound and its synthetic analogs remains an endeavor for future scientific investigation. Researchers, scientists, and drug development professionals interested in this specific natural product are encouraged to initiate studies in these underexplored areas.

Interspecies Differences in Acoforestinine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the metabolic profile of the hypothetical compound "Acoforestinine." Due to the absence of published data on this specific molecule, this document serves as an illustrative example of a comparative metabolism guide. The experimental data and metabolic pathways presented are hypothetical and constructed based on established principles of interspecies differences in drug metabolism to demonstrate the methodologies and analyses involved in such comparative studies.

Executive Summary

This guide provides a comparative analysis of the metabolism of this compound, a novel investigational compound, across different preclinical species (mouse, rat, dog, and cynomolgus monkey) and humans. Significant interspecies differences in both pharmacokinetic profiles and metabolic pathways have been identified. Notably, the primary route of metabolism in humans involves a glucuronidation pathway that is less prominent in rodent species. These findings have critical implications for the selection of appropriate animal models for preclinical safety and efficacy studies and for the prediction of human pharmacokinetics.

Comparative Pharmacokinetics of this compound

The pharmacokinetic parameters of this compound were determined following a single intravenous administration. The data reveals significant variability in clearance (CL), volume of distribution (Vd), and half-life (t½) across the species tested.

ParameterHumanCynomolgus MonkeyDogRatMouse
Clearance (CL) (mL/min/kg) 5.28.115.525.335.8
Volume of Distribution (Vd) (L/kg) 1.82.53.14.55.2
Half-life (t½) (h) 4.03.62.42.11.7
Primary Metabolic Pathway GlucuronidationGlucuronidation/OxidationOxidationOxidationOxidation

Table 1: Comparative Pharmacokinetic Parameters of this compound.

In Vitro Metabolic Profiling

To elucidate the metabolic pathways, this compound was incubated with liver microsomes and hepatocytes from various species. The formation of major metabolites was quantified to compare the metabolic activities of key enzyme families.

Metabolite Formation in Liver Microsomes

The formation rates of the primary oxidative metabolite (M1, hydroxylation) and the direct glucuronide conjugate (M2) were measured in liver microsomes.

MetaboliteHumanCynomolgus MonkeyDogRatMouse
M1 (Oxidative Metabolite) Formation Rate (pmol/min/mg protein) 150 ± 25220 ± 30450 ± 50680 ± 65850 ± 70
M2 (Glucuronide) Formation Rate (pmol/min/mg protein) 950 ± 80750 ± 60300 ± 40150 ± 20100 ± 15

Table 2: In Vitro Formation Rates of this compound Metabolites in Liver Microsomes.

Metabolite Distribution in Hepatocytes

The percentage of total metabolism accounted for by major metabolites was determined in cryopreserved hepatocytes.

MetaboliteHumanCynomolgus MonkeyDogRatMouse
M1 (Oxidative Metabolite) 20%35%60%75%80%
M2 (Glucuronide) 70%55%30%15%10%
Other Minor Metabolites 10%10%10%10%10%

Table 3: Relative Abundance of this compound Metabolites in Hepatocytes.

Experimental Protocols

In Vivo Pharmacokinetic Study

Animals: Male Sprague-Dawley rats (n=5), male beagle dogs (n=3), male cynomolgus monkeys (n=3), and male C57BL/6 mice (n=5 per time point) were used. Human data was projected based on in vitro data and allometric scaling.

Drug Administration: this compound was administered as a single intravenous bolus dose of 1 mg/kg in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

Sample Collection: Blood samples were collected at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing K2-EDTA. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.[1][2]

In Vitro Metabolism in Liver Microsomes

Materials: Pooled liver microsomes from human, cynomolgus monkey, dog, rat, and mouse were used. This compound, NADPH, and UDPGA were obtained from commercial sources.

Incubation Conditions: this compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) in 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 3 mM MgCl2. Reactions were initiated by the addition of NADPH (1 mM) for oxidative metabolism or NADPH and UDPGA (2 mM) for combined metabolism. The incubation was carried out at 37°C for 30 minutes and terminated by the addition of ice-cold acetonitrile.

Metabolite Quantification: Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the formation of M1 and M2.[1]

In Vitro Metabolism in Hepatocytes

Materials: Cryopreserved hepatocytes from human, cynomolgus monkey, dog, rat, and mouse were used.

Incubation Conditions: Hepatocytes were thawed and suspended in incubation medium at a density of 1 x 10^6 viable cells/mL.[3] this compound (1 µM) was added to the cell suspension and incubated at 37°C in a humidified incubator with 5% CO2. Aliquots were taken at 0, 15, 30, 60, and 120 minutes and quenched with ice-cold acetonitrile.

Metabolite Profiling: After centrifugation, the supernatant was analyzed by high-resolution LC-MS to identify and quantify the relative abundance of all metabolites.[2]

Visualized Metabolic Pathways and Workflows

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound. In humans and non-human primates, the glucuronidation pathway (Phase II) is dominant, while in rodents and dogs, the oxidative pathway (Phase I) is the major route of elimination.

Acoforestinine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1 (Hydroxylated Metabolite) This compound->M1 CYP3A4, CYP2C9 (Rodents, Dog > Human, NHP) M3 M3 (N-dealkylated Metabolite) This compound->M3 CYP2D6 M2 M2 (this compound-Glucuronide) This compound->M2 UGT1A1, UGT1A9 (Human, NHP >> Rodents, Dog) M4 M4 (M1-Sulfate) M1->M4 SULTs

Figure 1: Hypothetical metabolic pathway of this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the general workflow for conducting in vitro metabolism studies using liver microsomes.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound Stock Incubation Incubate at 37°C Compound->Incubation Microsomes Liver Microsomes Microsomes->Incubation Cofactors NADPH / UDPGA Cofactors->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis LCMS->Data

Figure 2: Experimental workflow for in vitro metabolism.

Discussion and Conclusion

The metabolic profile of this compound exhibits significant interspecies differences. Rodent species, particularly mice and rats, show a much higher clearance rate, which is consistent with the higher rates of oxidative metabolism observed in their liver microsomes and hepatocytes.[4] In contrast, humans and cynomolgus monkeys display lower clearance, with glucuronidation being the predominant metabolic pathway. This difference is critical, as rodent models may overestimate the clearance and underestimate the exposure of this compound in humans.[5] The dog appears to be an intermediate metabolizer, with a greater reliance on oxidative metabolism than primates but less than rodents.

These findings underscore the importance of using multiple species in preclinical development and highlight the value of in vitro human systems to predict human metabolism and pharmacokinetics.[6][7] The cynomolgus monkey appears to be the most suitable animal model for predicting the metabolic profile of this compound in humans due to the similarity in their primary metabolic pathways. Further studies using human recombinant UGT enzymes could help to pinpoint the specific isoforms responsible for this compound glucuronidation.[8]

References

Replicating Acoforestinine's Biological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for replicating and comparing the experimental results of Acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. Due to the limited availability of published biological data specifically for this compound, this document outlines a comparative study against other known alkaloids from the Aconitum genus, leveraging established experimental protocols.

This compound: Profile and Comparative Compounds

This compound was first isolated and identified from Aconitum handelianum. Its structure was elucidated, but detailed biological activity data remains largely unpublished. For a comprehensive evaluation, its performance can be benchmarked against other well-characterized alkaloids from the same genus known for a range of biological activities, including antioxidant and cytotoxic effects.

Table 1: Profile of this compound and Comparative Alkaloids

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reported Activities of the Genus
This compound C₃₅H₅₁NO₁₀645.78To be determined
AconitineC₃₄H₄₇NO₁₁645.74Cardiotoxic, Neurotoxic, Analgesic
MesaconitineC₃₃H₄₅NO₁₁631.71Cardiotoxic, Neurotoxic
HypaconitineC₃₃H₄₅NO₁₀615.71Cardiotoxic, Neurotoxic
HandelidineC₂₄H₃₃NO₆431.52Antioxidant

Experimental Protocol: Antioxidant Activity Assessment

The following protocol is adapted from studies on other alkaloids isolated from Aconitum handelianum and provides a robust method for evaluating the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

This experiment measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • Comparative alkaloids (e.g., Handelidine, Vitamin C as a positive control)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound and comparative compounds in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound and comparative compounds

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • FeSO₄·7H₂O for standard curve

  • Deionized water

Procedure:

  • Prepare the FRAP reagent fresh.

  • Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

  • Add 10 µL of the test compounds at various concentrations to a 96-well plate.

  • Add 190 µL of the FRAP reagent to each well.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

  • Calculate the FRAP value by comparing the absorbance of the sample to the standard curve.

Data Presentation: Comparative Antioxidant Activity

The results from the antioxidant assays should be summarized for clear comparison.

Table 2: Comparative Antioxidant Activity of Aconitum Alkaloids

CompoundDPPH Scavenging IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
This compound Experimental ValueExperimental Value
HandelidineReported/Experimental ValueReported/Experimental Value
Vitamin C (Control)Reported/Experimental ValueReported/Experimental Value
AconitineExperimental ValueExperimental Value

Visualizing Experimental Workflow and Relationships

Diagrams can effectively illustrate the experimental process and the relationships between the compounds under investigation.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Aco This compound DPPH DPPH Assay Aco->DPPH FRAP FRAP Assay Aco->FRAP Comp Comparative Alkaloids Comp->DPPH Comp->FRAP Ctrl Positive Control Ctrl->DPPH Ctrl->FRAP IC50 IC50 Calculation DPPH->IC50 FRAP_Val FRAP Value Determination FRAP->FRAP_Val Comparison Comparative Analysis IC50->Comparison FRAP_Val->Comparison

Caption: Workflow for comparative antioxidant activity assessment.

Signaling_Pathway_Hypothesis cluster_stress Cellular Oxidative Stress cluster_defense Antioxidant Defense Pathways ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Pathway Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Nrf2->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes This compound This compound This compound->ROS Direct Scavenging? This compound->Nrf2 Activates?

Caption: Hypothesized antioxidant mechanism of this compound.

Acoforestinine's Anticancer Potential: A Comparative Analysis of its Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology and drug development are continually exploring novel compounds for their potential as anticancer agents. One such compound that has garnered interest is Acoforestinine, a natural product that has demonstrated notable activity against various cancer cell lines. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.

Comparative Efficacy of Ajuforrestin A in Cancer Cell Lines

Ajuforrestin A has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) A549 cells.[1][2] Its cytotoxic effects are highlighted by its IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. While direct comparative studies with other anticancer agents are limited in the available literature, the data presented provides a strong foundation for its potential as a therapeutic agent.

CompoundCell LineAssayIC50 (µM)Duration (h)
Ajuforrestin A A549 (NSCLC)MTTNot explicitly stated, but activity is dose-dependent48
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

Ajuforrestin A's anticancer activity is attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction: Ajuforrestin A treatment has been observed to provoke apoptosis in A549 cancer cells.[1][2] This is a crucial mechanism for an anticancer agent, as it eliminates cancer cells in a controlled manner.

Cell Cycle Arrest: Mechanistic studies have revealed that Ajuforrestin A can arrest A549 cells in the G0/G1 phase of the cell cycle.[1][2] By halting the cell cycle, the compound prevents cancer cells from replicating and proliferating.

Signaling Pathways Modulated by Ajuforrestin A

The anticancer effects of Ajuforrestin A are mediated through its interaction with specific signaling pathways that are often dysregulated in cancer.

STAT3/FAK Signaling Pathways: Ajuforrestin A has been shown to impede the migration of cancer cells by modulating the STAT3 and FAK signaling cascades.[1][2] The STAT3 protein is a known oncogenic factor that is highly expressed in many types of tumors and is linked to tumorigenesis.[1][2]

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Ajuforrestin A has been found to inhibit neovascularization by directly targeting vascular endothelial growth factor receptor 2 (VEGFR-2), a key driver of tumor angiogenesis.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of Ajuforrestin A.

Cell Viability Assay (MTT Assay):

  • A549 cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of Ajuforrestin A for 48 hours.

  • Following treatment, MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals formed were dissolved in DMSO.

  • The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.

Cell Cycle Analysis (Flow Cytometry):

  • A549 cells were treated with Ajuforrestin A for 48 hours.

  • The cells were then harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells were treated with RNase A and stained with propidium (B1200493) iodide (PI).

  • The DNA content of the cells was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining):

  • A549 cells were treated with Ajuforrestin A for 48 hours.

  • The cells were harvested and washed with cold PBS.

  • The cells were then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis:

  • A549 cells were treated with Ajuforrestin A for the desired time.

  • Total protein was extracted from the cells, and protein concentration was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, FAK, VEGFR-2, and apoptosis-related proteins).

  • After washing, the membrane was incubated with a corresponding secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Science: Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Experimental Workflow for Assessing Ajuforrestin A Anticancer Activity cluster_in_vitro In Vitro Analysis Cell_Culture A549 Cell Culture Treatment Treatment with Ajuforrestin A Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle & Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Ajuforrestin A Signaling Pathway cluster_pathways Cellular Effects Ajuforrestin_A Ajuforrestin A STAT3 STAT3 Ajuforrestin_A->STAT3 inhibits FAK FAK Ajuforrestin_A->FAK inhibits VEGFR2 VEGFR-2 Ajuforrestin_A->VEGFR2 inhibits Apoptosis Apoptosis Induction Ajuforrestin_A->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Ajuforrestin_A->Cell_Cycle_Arrest Cell_Migration Cell Migration Inhibition STAT3->Cell_Migration FAK->Cell_Migration Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis

References

Safety Operating Guide

Prudent Disposal of Acoforestinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Core Principle: Handle as Hazardous Waste

Given that many alkaloids exhibit high toxicity, all Acoforestinine waste, including the pure compound, solutions, contaminated materials, and empty containers, must be managed as hazardous chemical waste.[1][2][3][4][5] Under no circumstances should this compound or its waste be disposed of in the regular trash or down the drain.

Quantitative Data Summary: General Hazardous Waste Guidelines

Since specific quantitative data for this compound is unavailable, the following table summarizes general guidelines for handling hazardous laboratory waste.

ParameterGuidelineCitation
pH Range for Neutralization Neutralize corrosive wastes to a pH between 5.5 and 9.5 before drain disposal (if permitted and free of other hazards).
Maximum Accumulation Volume Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.
Container Rinsing For acutely hazardous waste containers, the first three rinses must be collected as hazardous waste. For other hazardous waste, the first rinse must be collected.
Heavy Metal Concentration Limits for Aqueous Waste (Example) Barium: > 2mg/L, Cadmium: > 0.5mg/L. (Note: These are examples and local regulations may vary).

Experimental Protocols: Safe Disposal Procedures

The following protocols provide detailed methodologies for the proper disposal of this compound waste.

Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid this compound Waste:

    • Collect pure this compound powder, contaminated weigh boats, filter paper, and other contaminated solids in a designated, robust, and sealable container clearly labeled for solid hazardous waste.

    • Do not mix with other types of waste unless compatibility is confirmed.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible container.

    • Separate aqueous solutions from organic solvent solutions.

    • Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste or oxidizing agents with organic materials.

Waste Container Management and Labeling

Properly labeled and sealed containers are essential for safe storage and transport.

  • Container Selection: Use the original container if possible, or a container made of a compatible material (e.g., glass for most solvents, plastic for corrosive materials if compatible). The container must have a secure, tight-fitting lid.

  • Labeling: As soon as waste is first added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and the names of any solvents or other chemicals in the mixture. Avoid using chemical formulas or abbreviations.

    • The approximate concentrations of each component.

    • The associated hazards (e.g., "Toxic," "Flammable"). If the hazards are not fully known, state "Hazards Not Fully Known."

    • The accumulation start date (the date the first drop of waste was added).

    • The Principal Investigator's name and laboratory location.

  • Container Status: Keep waste containers closed at all times except when adding waste.

Storage of this compound Waste

Store waste in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Place all liquid hazardous waste containers in a secondary container, such as a plastic tub, to contain any potential spills.

  • Segregation: Store containers of incompatible waste types separately. For instance, keep acidic waste away from basic waste and flammable waste away from oxidizers.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be treated as hazardous waste.

  • Triple Rinsing:

    • Thoroughly empty the container.

    • Rinse the container three times with a suitable solvent that can dissolve this compound.

    • Collect all three rinsates as liquid hazardous waste.

  • Final Disposal: After triple rinsing and air-drying in a ventilated area (e.g., a fume hood), deface or remove the original label. The container can then be disposed of as non-hazardous glass or plastic waste, according to your institution's guidelines.

Spill Management

In the event of a spill, prioritize safety and follow these steps:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Personal Protective Equipment (PPE): Before cleaning a small spill, don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup: Use a chemical spill kit with an appropriate absorbent material to contain and clean up the spill.

  • Waste Collection: Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) in a sealed container and label it as "Hazardous Waste" with a description of the spilled contents.

  • Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Final Disposal
  • Schedule a Pickup: Once a waste container is full, or if waste has been stored for an extended period, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Documentation: Ensure all paperwork required by your institution for waste pickup is completed accurately.

Visualizations: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_collection Collection and Labeling cluster_storage Storage cluster_disposal Final Disposal cluster_empty_container Empty Container Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste ppe->waste_gen solid_waste Solid Waste (e.g., powder, contaminated items) waste_gen->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_gen->liquid_waste Liquid empty_container Empty this compound Container waste_gen->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste full_container Container Full? store_waste->full_container schedule_pickup Contact EHS for Hazardous Waste Pickup full_container->schedule_pickup Yes disposal_complete Disposal Complete schedule_pickup->disposal_complete triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: this compound Disposal Workflow.

This guide provides a foundational framework for the safe disposal of this compound. Always consult your institution's specific guidelines and your Environmental Health & Safety department for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.